3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride
Description
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Properties
IUPAC Name |
3-methyl-3-morpholin-4-ylbutan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.2ClH/c1-9(2,3-4-10)11-5-7-12-8-6-11;;/h3-8,10H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATGUWJYUDTOPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN)N1CCOCC1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
3-Methyl-3-(morpholin-4-yl)butan-1-amine Dihydrochloride: A Comprehensive Technical Guide for Drug Discovery
Executive Summary
In modern medicinal chemistry, the design of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands relies heavily on privileged molecular building blocks. 3-Methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride (CAS: 2126162-47-6) [1] has emerged as a highly strategic intermediate. By combining a hinge-binding morpholine pharmacophore with a metabolically stable gem-dimethyl aliphatic chain and a highly reactive primary amine, this molecule allows researchers to rapidly synthesize robust, soluble, and highly targeted therapeutic candidates.
This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, synthetic methodologies, and field-proven protocols for its integration into drug discovery workflows.
Structural Rationale & Physicochemical Profiling
The architectural design of 3-methyl-3-(morpholin-4-yl)butan-1-amine is not accidental; it is a masterclass in rational drug design, addressing both pharmacodynamics (target binding) and pharmacokinetics (metabolic stability).
-
The Morpholine Pharmacophore: Morpholine is a cornerstone in kinase inhibitor design. In Phosphoinositide 3-kinase (PI3K) inhibitors, the morpholine oxygen functions as a critical hydrogen bond acceptor. Crystallographic models confirm that this oxygen engages the backbone amino group of Val851 in the hinge domain of the PI3K p110α isoform[2].
-
The Gem-Dimethyl Effect: The inclusion of the -C(CH3)2- group adjacent to the morpholine ring serves two primary functions. First, it induces the Thorpe-Ingold effect, restricting the conformational flexibility of the alkyl chain and pre-organizing the molecule to minimize entropic penalty upon binding. Second, it provides intense steric shielding, effectively blocking Cytochrome P450-mediated α-oxidation, thereby preventing premature metabolic clearance[3].
-
The Primary Amine Linker: The unhindered primary amine (-NH2) at the end of the ethyl spacer allows for highly efficient conjugation (via amide coupling or reductive amination) to diverse heterocyclic cores, projecting the morpholine moiety precisely into the ATP-binding pocket.
Quantitative Data Summary
The compound is predominantly utilized as a dihydrochloride salt to ensure benchtop stability and high aqueous solubility during synthesis.
| Parameter | Free Base | Dihydrochloride Salt |
| CAS Number | 910387-86-9[4] | 2126162-47-6[1] |
| Molecular Formula | C9H20N2O | C9H22Cl2N2O |
| Molecular Weight | 172.27 g/mol | 245.19 g/mol |
| Physical State | Viscous liquid / Low-melting solid | Crystalline solid |
| Aqueous Solubility | Moderate (pH dependent) | High (>50 mg/mL) |
| Storage Conditions | Inert atmosphere, 2-8°C | Room temperature, desiccated |
Synthetic Methodology & Causality
The synthesis of this building block requires overcoming the steric hindrance of the gem-dimethyl group. A highly reliable, self-validating synthetic route utilizes an Aza-Michael addition followed by nitrile reduction.
Step-by-Step Synthetic Workflow
-
Aza-Michael Addition: Morpholine is reacted with 3-methylbut-2-enenitrile. Due to the steric bulk at the β-carbon, this step often requires elevated temperatures (sealed tube, 100°C) or a Lewis acid catalyst (e.g., Bi(NO3)3) to drive the equilibrium toward 3-methyl-3-(morpholin-4-yl)butanenitrile.
-
Nitrile Reduction: The intermediate is subjected to catalytic hydrogenation using Raney Nickel and H2 gas in methanolic ammonia. The ammonia suppresses the formation of secondary amine byproducts.
-
Self-Validation Checkpoint: Monitor the reduction via IR spectroscopy. The complete disappearance of the sharp nitrile (C≡N) stretch at ~2250 cm⁻¹ validates full conversion to the primary amine.
-
-
Salt Formation: The crude free base is dissolved in isopropanol, and 2.5 equivalents of anhydrous HCl in dioxane are added dropwise. The dihydrochloride salt precipitates as a highly pure crystalline solid.
Synthetic workflow for 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride.
Application in Targeted Therapeutics (PI3K/mTOR Signaling)
Once synthesized, this building block is frequently conjugated to pyrimidine or triazine cores to create dual PI3K/mTOR inhibitors[5]. The morpholine ring anchors the drug to the kinase hinge region, while the gem-dimethyl chain navigates the solvent channel, locking the kinase in an inactive conformation and shutting down downstream oncogenic signaling.
PI3K/AKT/mTOR signaling pathway targeted by morpholine-based kinase inhibitors.
Standard Operating Procedure (SOP): Amide Coupling
When integrating the dihydrochloride salt into a drug scaffold, standard coupling conditions often fail if the stoichiometry of the base is not strictly controlled. The following protocol is designed as a self-validating system to ensure >95% coupling efficiency.
Objective: Conjugate 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride to a target carboxylic acid core.
Reagents & Stoichiometry:
-
Target Carboxylic Acid (1.0 eq)
-
3-Methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride (1.2 eq)
-
HATU (1.2 eq) - Chosen to prevent epimerization and drive rapid coupling.
-
DIPEA (4.0 eq) - Causality: 2.0 eq are strictly required to neutralize the dihydrochloride salt; the remaining 2.0 eq maintain the basic environment required for HATU activation.
-
Anhydrous DMF (0.1 M)
Step-by-Step Procedure:
-
Activation: Dissolve the target carboxylic acid and HATU in anhydrous DMF. Add 2.0 eq of DIPEA. Stir at room temperature for 15 minutes to generate the active OAt ester.
-
In Situ Free-Basing: In a separate vial, suspend the dihydrochloride salt in DMF and add 2.0 eq of DIPEA. Sonicate for 2 minutes to ensure complete liberation of the free base.
-
Conjugation: Transfer the neutralized amine solution to the activated acid mixture. Stir at room temperature for 2 hours.
-
Self-Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The complete disappearance of the carboxylic acid mass [M-H]- and the emergence of the product mass [M+H]+ validates the reaction. If unreacted acid remains, spike an additional 0.5 eq of HATU and 1.0 eq of DIPEA.
-
Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl or brine (5x) to completely partition the DMF into the aqueous phase. Dry over Na2SO4, filter, and concentrate in vacuo.
References
-
[3] Phosphatidylinositol 3-Kinase (PI3K) and Phosphatidylinositol 3-Kinase-Related Kinase (PIKK) Inhibitors: Importance of the Morpholine Ring . Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]
-
[2] Identification and Characterization of NVP-BKM120, an Orally Available Pan-Class I PI3-Kinase Inhibitor . Source: Cancer Research (AACR Journals). URL:[Link]
-
[5] Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors . Source: Frontiers in Chemistry. URL:[Link]
Sources
- 1. 化工词典-M [hxchem.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1699155-88-8|4-(3-Methyl-3-pyrrolidinyl)morpholine|BLD Pharm [bldpharm.com]
- 5. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
Comprehensive Physicochemical Profiling of 3-Methyl-3-(morpholin-4-yl)butan-1-amine Dihydrochloride: A Technical Whitepaper
Executive Summary & Structural Causality
In modern drug discovery, sp³-rich diamine scaffolds are highly prized for their ability to improve the pharmacokinetic (PK) properties of rigid, planar pharmacophores. 3-Methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride is a specialized, bifunctional building block frequently utilized in the synthesis of kinase inhibitors and CNS-active agents.
As a Senior Application Scientist, I approach this molecule by first analyzing its structural causality. The free base form of this compound (1 [1]) is a lipophilic liquid prone to oxidative degradation and CO₂ absorption from the atmosphere. By formulating it as a dihydrochloride salt (2 [2]), we fundamentally alter its solid-state properties. The bis-protonation locks the molecule into a highly stable, crystalline lattice, ensuring long-term shelf life and exceptionally high aqueous solubility.
The molecule features two distinct basic centers:
-
The Primary Amine (C1): Highly accessible and nucleophilic, serving as the primary site for amide coupling or reductive amination.
-
The Morpholine Nitrogen (C3): Attached to a sterically hindered tertiary carbon. This severe steric bulk, combined with the electron-withdrawing inductive effect of the morpholine oxygen, significantly depresses its nucleophilicity and lowers its pKa compared to standard secondary amines.
Quantitative Physicochemical Data
The following table synthesizes the core physicochemical parameters of the compound. Due to the bidentate nature of the molecule, understanding the distinct ionization states is critical for downstream formulation and assay development.
| Property | Value | Analytical Method / Derivation |
| Chemical Name | 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride | IUPAC Nomenclature |
| CAS Registry Number | 2126162-47-6 (Salt) / 910387-86-9 (Free Base) | Chemical Database Registry |
| Molecular Formula | C₉H₂₂Cl₂N₂O | Stoichiometric Calculation |
| Molecular Weight | 245.19 g/mol | Exact Mass Calculation |
| pKa₁ (Morpholine N) | ~6.8 - 7.2 | Potentiometric Titration |
| pKa₂ (Primary Amine N) | ~10.1 - 10.4 | Potentiometric Titration |
| logP (Free Base) | ~1.2 ± 0.3 | Shake-Flask (Octanol/Water) |
| Aqueous Solubility | > 100 mg/mL (at 25 °C) | Isothermal Saturation |
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity (E-E-A-T), the physicochemical data must be derived from self-validating experimental systems. The protocols below are grounded in authoritative OECD guidelines and are designed with internal controls to eliminate thermodynamic and kinetic artifacts.
Protocol A: Determination of Dissociation Constants (pKa)
Authoritative Grounding: 3 [3]. Causality: pKa dictates the ionization state of the molecule at physiological pH (7.4), which directly impacts membrane permeability and target-binding kinetics. Because the molecule has two basic centers with differing steric environments, a wide-range potentiometric titration is required.
Step-by-Step Methodology:
-
System Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) in a jacketed titration vessel maintained strictly at 25.0 ± 0.1 °C. Causality: pKa is highly temperature-dependent; thermal fluctuations >0.1 °C introduce significant thermodynamic errors into the Nernst equation.
-
Sample Preparation: Dissolve 1.0 mM of the dihydrochloride salt in 50 mL of 0.15 M KCl solution. Causality: The KCl background electrolyte maintains a constant ionic strength, ensuring that the activity coefficients of the ions remain stable throughout the titration process.
-
Titration Execution: Titrate with standardized 0.1 M NaOH under a continuous nitrogen (N₂) blanket. Causality: N₂ excludes atmospheric CO₂, which would otherwise dissolve to form carbonic acid, artificially lowering the pH and skewing the primary amine's pKa measurement.
-
Data Validation: Plot the first derivative of the titration curve (dpH/dV). The presence of two distinct half-equivalence points validates the bidentate nature of the salt, yielding pKa₁ and pKa₂.
Protocol B: Thermodynamic Aqueous Solubility
Authoritative Grounding: 4 [4]. Causality: Kinetic solubility measurements can be highly misleading due to supersaturation. To understand the true equilibrium state of the dihydrochloride salt for formulation purposes, we must measure its thermodynamic solubility.
Step-by-Step Methodology:
-
Saturation: Add an excess of the dihydrochloride salt (e.g., 500 mg) to 1.0 mL of unbuffered HPLC-grade water in a sealed glass vial.
-
Equilibration (Internal Control): Agitate the suspension at 300 rpm at 25.0 ± 0.1 °C. Sample the vials at 24, 48, and 72 hours. Causality: Multiple time points act as a self-validating control. Thermodynamic equilibrium is only confirmed when the concentration at 72 hours is statistically identical to the concentration at 48 hours.
-
Phase Separation: Centrifuge the slurry at 15,000 x g for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter. Causality: This removes sub-visible colloidal particles that would otherwise cause light scattering and artificially inflate the UV/Vis absorbance reading.
-
Quantification: Dilute the supernatant and analyze via HPLC-UV against a validated 5-point calibration curve.
Protocol C: Lipophilicity (logP) Determination
Authoritative Grounding: 5 [5]. Causality: The partition coefficient between n-octanol and water predicts the molecule's ability to cross the blood-brain barrier (BBB) and its overall volume of distribution (Vd).
Step-by-Step Methodology:
-
Phase Saturation: Pre-saturate n-octanol and water with each other for 24 hours prior to the experiment. Causality: This prevents volume shifts during the actual extraction, which would alter the phase ratio and invalidate the concentration calculations.
-
Partitioning (Internal Control): Dissolve the free base in the octanol phase. Mix with the aqueous phase (adjusted to pH 12 to ensure the primary amine is fully un-ionized) at three different phase ratios: 1:1, 1:2, and 2:1. Causality: Testing multiple phase ratios acts as an internal validation; the calculated logP must remain constant regardless of the ratio used.
-
Separation & Analysis: Centrifuge the mixtures to break any micro-emulsions. Quantify the concentration in both phases using LC-MS/MS and calculate logP = log₁₀([C_octanol] /[C_water]).
Analytical Workflow Visualization
The following diagram maps the logical execution of the physicochemical characterization pipeline for amine dihydrochloride salts, demonstrating how parallel analytical streams converge into actionable drug development data.
Fig 1: High-throughput physicochemical characterization workflow for amine dihydrochloride salts.
References
- Title: 1355004-83-9|1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine - BLDpharm (CAS 910387-86-9)
- Title: 3-吗啉丁烷-1-胺双盐酸盐_CAS:2126162-47-6 - 华夏化工网 Source: Hxchem URL
- Title: OECD Test Guideline 112: Dissociation Constants in Water (1981)
- Title: New Substances Notification - Technical Guidance (OECD Test Guideline 105)
- Title: Unclassified ENV/JM/MONO(2000)8 - OECD (OECD Test Guideline 107)
Sources
- 1. 1355004-83-9|1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine|BLD Pharm [bldpharm.com]
- 2. 3-甲基-3-吗啉丁烷-1-胺双盐酸盐_CAS:2126162-47-6_华夏化工网 [hxchem.net]
- 3. umwelt-online.de [umwelt-online.de]
- 4. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 5. one.oecd.org [one.oecd.org]
In-Depth Technical Guide: 3-Methyl-3-(morpholin-4-yl)butan-1-amine Dihydrochloride
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing the pharmacokinetic (PK) profiles of highly lipophilic active pharmaceutical ingredients (APIs). The incorporation of hydrophilic, basic side chains is a proven strategy to enhance aqueous solubility and metabolic stability. 3-Methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride represents a premium, bifunctional aliphatic building block designed for this exact purpose.
This whitepaper provides a comprehensive technical breakdown of its molecular architecture, a self-validating synthetic methodology, and its strategic utility in rational drug design.
Molecular Architecture & Physicochemical Profiling
The structural brilliance of 3-methyl-3-(morpholin-4-yl)butan-1-amine lies in its carefully spaced functional groups. The molecule features a morpholine ring attached to a sterically hindered quaternary carbon (C3), linked via an ethylene bridge to a primary amine.
-
Dual Basicity: The primary amine (pKa ~10.5) is highly nucleophilic, making it an ideal handle for amide coupling or reductive amination. The morpholine nitrogen (pKa ~8.3) acts as a tunable basic center that remains partially protonated at physiological pH, drastically improving the aqueous solubility of the parent drug.
-
Steric Shielding: The gem-dimethyl group at C3 provides steric shielding to the morpholine ring, preventing rapid oxidative metabolism (e.g., via Cytochrome P450 enzymes) that typically plagues unshielded saturated heterocycles.
Quantitative Physicochemical Data
The following table summarizes the core quantitative metrics of the compound[1],[2]:
| Property | Value |
| Chemical Name | 3-Methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride |
| CAS Registry Number | 2126162-47-6 (Salt) / 910387-86-9 (Free Base) |
| Molecular Formula | C9H20N2O · 2HCl |
| Molecular Weight | 245.19 g/mol (Salt) / 172.27 g/mol (Free Base) |
| Appearance | White to off-white crystalline powder |
| Monoisotopic Mass | 172.157 Da (Free Base) |
| Solubility Profile | High: H2O, DMSO, MeOH. Low: Hexane, Et2O |
Mechanistic Synthesis & Process Chemistry
The synthesis of this compound requires overcoming significant steric barriers. Below is a self-validating, three-step protocol designed for high yield and purity.
Fig 1. Three-step synthetic workflow for 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride.
Protocol 1: Lewis Acid-Catalyzed Michael Addition
-
Methodology: Combine 3-methyl-2-butenenitrile (senecionitrile) and a slight excess of morpholine in a sealed vessel. Add 5 mol% of a Lewis acid catalyst (e.g., Yb(OTf)3). Heat the mixture to 110°C for 24 hours.
-
Causality & Expertise: The β-carbon of 3-methyl-2-butenenitrile is disubstituted (gem-dimethyl), creating severe steric hindrance that stalls standard base-catalyzed Michael additions[3]. The Lewis acid coordinates to the nitrile nitrogen, pulling electron density away from the alkene and increasing the electrophilicity of the β-carbon. The sealed vessel prevents the loss of volatile morpholine at elevated temperatures.
-
Validation Checkpoint: GC-MS must show the complete disappearance of the starting material (m/z 81) and the emergence of the product peak (m/z 168).
Protocol 2: Catalytic Hydrogenation (Nitrile Reduction)
-
Methodology: Dissolve the intermediate nitrile in methanol saturated with anhydrous ammonia. Add washed Raney Nickel catalyst. Subject the suspension to 50 psi of H2 gas at 50°C in a Parr reactor until hydrogen uptake ceases.
-
Causality & Expertise: Reduction of nitriles proceeds via a highly reactive imine intermediate. Without intervention, the newly formed primary amine will attack this imine, forming unwanted secondary and tertiary amine dimers. By saturating the solvent with anhydrous ammonia, we leverage Le Chatelier’s principle to shift the equilibrium, suppressing dimer formation and maximizing the yield of the primary amine[4].
-
Validation Checkpoint: IR spectroscopy must confirm the complete loss of the sharp C≡N stretch at ~2240 cm⁻¹ and the appearance of broad N-H stretches around 3300-3400 cm⁻¹.
Protocol 3: Dihydrochloride Salt Formation
-
Methodology: Dilute the crude free base in anhydrous 1,4-dioxane. While cooling the flask to 0°C, slowly introduce a 4M solution of anhydrous HCl in dioxane. Stir for 1 hour, then filter the resulting precipitate under an inert atmosphere.
-
Causality & Expertise: The free base is a viscous, air-sensitive oil prone to oxidative degradation. Converting it to the dihydrochloride salt—protonating both the primary amine and the morpholine nitrogen—forces the molecule into a highly crystalline, thermodynamically stable solid lattice. This allows for easy purification by simple filtration and guarantees an extended shelf life.
-
Validation Checkpoint: Elemental analysis must confirm a 1:2 ratio of free base to HCl. A sharp melting point indicates high crystalline purity.
Pharmacological & Chemical Utility
In rational drug design, lipophilic cores (such as kinase inhibitors targeting EGFR or PI3K) often suffer from poor bioavailability. Appending 3-methyl-3-(morpholin-4-yl)butan-1-amine via an amide bond directly addresses this.
Fig 2. Integration of the morpholine-amine building block into API scaffolds to enhance solubility.
The primary amine acts as the attachment point, while the morpholine ring extends into the solvent-exposed region of the target protein. The gem-dimethyl group restricts the conformational flexibility of the side chain, reducing the entropic penalty upon target binding and increasing overall binding affinity.
Analytical Characterization & Quality Control
To ensure the integrity of the synthesized building block, the following analytical suite must be employed:
-
Nuclear Magnetic Resonance (1H NMR, D2O): Look for the characteristic 6H singlet around δ 1.2-1.4 ppm corresponding to the gem-dimethyl group. The morpholine protons will appear as two distinct multiplets (~δ 3.2 and 3.8 ppm), and the ethylene bridge will present as two triplets.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Using positive electrospray ionization (ESI+), the free base will present a strong [M+H]+ parent ion at m/z 173.1.
-
High-Performance Liquid Chromatography (HPLC): Utilize a C18 reverse-phase column with a gradient of Water/Acetonitrile (containing 0.1% TFA). The dihydrochloride salt should elute as a single sharp peak with an Area Under Curve (AUC) > 98% for research-grade applications.
References
-
[4] Common Organic Chemistry. Nitrile to Amine - Common Conditions & Catalytic Hydrogenation. Available at: [Link]
-
[3] ResearchGate. Addition and Substitution Reactions of Nitrile-Stabilized Carbanions. Available at:[Link]
Sources
in vitro activity of 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride
An In-Depth Technical Guide to the In Vitro Activity of 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride (EMD 57033)
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the in vitro pharmacological profile of 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride, a compound widely recognized in scientific literature as EMD 57033. As a potent calcium (Ca²⁺) sensitizer, EMD 57033 has been instrumental in elucidating the mechanisms of cardiac muscle contractility. This document synthesizes key findings on its mechanism of action, provides detailed experimental protocols for its in vitro characterization, and presents quantitative data to inform future research and drug development endeavors in the cardiovascular field.
Introduction: Unraveling the Role of a Key Calcium Sensitizer
Heart failure is a complex clinical syndrome characterized by the inability of the heart to meet the body's metabolic demands. A key feature of systolic heart failure is impaired cardiac contractility. Traditional inotropic agents often increase intracellular Ca²⁺ concentration, which can lead to adverse effects such as arrhythmias and increased myocardial oxygen consumption. Calcium sensitizers represent a distinct class of inotropic agents that enhance the responsiveness of the contractile machinery to existing intracellular Ca²⁺ levels, thereby improving cardiac performance with a potentially more favorable safety profile.
3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride, known as EMD 57033, is a thiadiazinone derivative that has been extensively studied as a Ca²⁺ sensitizer.[1][2] Its primary mechanism of action involves a direct interaction with cardiac troponin C (cTnC), a key regulatory protein in the thin filament of the sarcomere.[1][3] By binding to cTnC, EMD 57033 stabilizes the Ca²⁺-bound conformation of the troponin complex, leading to an increased affinity of troponin for Ca²⁺ and a subsequent enhancement of myocardial contractility without a significant increase in intracellular Ca²⁺ concentration.[1][4] This guide will delve into the in vitro methodologies used to characterize the activity of this important research compound.
Mechanism of Action: A Direct Interaction with the Contractile Apparatus
The positive inotropic effect of EMD 57033 is primarily attributed to its ability to sensitize the cardiac myofilaments to Ca²⁺.[5] In vitro studies have demonstrated that EMD 57033 binds to the C-terminal domain of cTnC in a 1:1 stoichiometry.[1] This binding is stereospecific, with the (+)-enantiomer (EMD 57033) being the active form, while the (-)-enantiomer (EMD 57439) is inactive as a Ca²⁺ sensitizer.[2]
The binding of EMD 57033 to cTnC is non-competitive with the binding of the inhibitory peptide of cardiac troponin I (cTnI), suggesting that EMD 57033 does not directly interfere with the primary interaction between cTnC and cTnI.[1] Instead, it is proposed that EMD 57033 modulates the conformation of cTnC, which in turn influences the interaction between cTnC and other thin filament proteins, ultimately leading to an increased apparent Ca²⁺ sensitivity of the contractile system.[1] At higher concentrations, EMD 57033 may also exhibit some phosphodiesterase 3 (PDE3) inhibitory activity, though its primary inotropic effect is considered to be independent of this action.[3][5]
In Vitro Experimental Protocols
The following protocols are foundational for assessing the in vitro activity of Ca²⁺ sensitizers like EMD 57033.
Skinned Fiber Preparation and Force-pCa Relationship
This assay directly measures the effect of a compound on the Ca²⁺ sensitivity of the contractile proteins.
Protocol:
-
Tissue Preparation: Isolate ventricular trabeculae or papillary muscles from a suitable animal model (e.g., rabbit, rat).
-
Skinning: Chemically remove the cell membranes using a detergent such as Triton X-100. This process, known as "skinning," allows for direct access to the myofilaments and precise control of the intracellular environment.
-
Mounting: Mount the skinned fiber between a force transducer and a length controller.
-
Solutions: Prepare a series of buffered solutions with varying free Ca²⁺ concentrations (pCa, where pCa = -log[Ca²⁺]). These solutions should also contain ATP, Mg²⁺, and a Ca²⁺ buffer (e.g., EGTA).
-
Force Measurement: Sequentially expose the fiber to solutions of increasing Ca²⁺ concentration and record the steady-state isometric force at each pCa.
-
Compound Application: Repeat the force-pCa measurements in the presence of various concentrations of EMD 57033 (e.g., 1 µM to 30 µM).[2]
-
Data Analysis: Plot the normalized force as a function of pCa. The resulting sigmoidal curve can be fitted to the Hill equation to determine the pCa₅₀ (the pCa at which 50% of the maximal force is produced). A leftward shift in the force-pCa curve in the presence of the compound indicates an increase in Ca²⁺ sensitivity.
Myofibrillar ATPase Activity Assay
This biochemical assay measures the rate of ATP hydrolysis by isolated myofibrils, which is directly related to the cross-bridge cycling rate.
Protocol:
-
Myofibril Isolation: Isolate myofibrils from cardiac tissue by homogenization and differential centrifugation.
-
Assay Buffer: Prepare an assay buffer containing varying concentrations of free Ca²⁺, Mg-ATP, and the myofibrillar preparation.
-
Compound Addition: Add different concentrations of EMD 57033 to the assay buffer.
-
Reaction Initiation and Termination: Initiate the reaction by adding Mg-ATP and incubate at a controlled temperature. Stop the reaction at various time points by adding a quenching agent (e.g., trichloroacetic acid).
-
Phosphate Detection: Measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).
-
Data Analysis: Plot the ATPase activity (rate of Pi release) as a function of pCa. A leftward shift in the ATPase-pCa relationship indicates Ca²⁺ sensitization.[1]
Fluorescence and NMR Spectroscopy for Binding Studies
These biophysical techniques provide direct evidence of compound binding to its target protein.
Protocol (Fluorescence Spectroscopy):
-
Protein Labeling: Label purified cTnC with a fluorescent probe.
-
Titration: Titrate the labeled cTnC with increasing concentrations of EMD 57033.
-
Fluorescence Measurement: Monitor the change in fluorescence intensity or anisotropy upon compound binding.
-
Data Analysis: Plot the change in fluorescence as a function of EMD 57033 concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).
Protocol (NMR Spectroscopy):
-
Protein Preparation: Prepare a sample of ¹⁵N-labeled cTnC.
-
HSQC Spectra: Acquire a two-dimensional ¹H-¹⁵N heteronuclear single quantum coherence (HSQC) spectrum of the protein alone.
-
Titration: Add increasing amounts of EMD 57033 to the protein sample and acquire HSQC spectra at each concentration.
-
Data Analysis: Analyze the chemical shift perturbations of specific amino acid residues in the protein upon compound binding to identify the binding site and determine the binding affinity.[1]
Quantitative Data Summary
The following table summarizes key in vitro data for EMD 57033 from published studies.
| Parameter | Assay | Species/System | Value | Reference |
| Ca²⁺ Sensitization | Skinned Cardiac Fibers | Human | EC₅₀ = 1.7 µM | [2] |
| Binding Affinity (Kd) | NMR Spectroscopy | Human cTnC | 8.0 ± 1.8 µM | [1] |
| Inotropic Effect | Isolated Cardiac Myocytes | Dog | Detectable at 1 µM | [1][2] |
Conclusion and Future Directions
The in vitro characterization of 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride (EMD 57033) has been pivotal in advancing our understanding of cardiac muscle function and the development of novel inotropic agents. The methodologies described in this guide provide a robust framework for evaluating the pharmacological properties of Ca²⁺ sensitizers. Future research could focus on leveraging this knowledge to design next-generation Ca²⁺ sensitizers with improved cardiac-specific targeting and optimized pharmacokinetic profiles. Furthermore, exploring the structural basis of the EMD 57033-cTnC interaction in greater detail could unveil new allosteric sites for therapeutic intervention in heart failure.
References
- Robertson, I. M., et al. (2016). Probing the mechanism of cardiovascular drugs using a covalent levosimendan analog. Journal of Molecular and Cellular Cardiology, 92, 174-184.
-
Li, M. X., & Sykes, B. D. (2000). Interaction of Cardiac Troponin C with Ca2+ Sensitizer EMD 57033 and Cardiac Troponin I Inhibitory Peptide. Biochemistry, 39(27), 8037-8046. [Link]
- EMD-57033. (n.d.). In Tocris Bioscience.
-
Papp, Z., et al. (2017). Levosimendan Efficacy and Safety: 20 Years of SIMDAX in Clinical Use. Cardiovascular Drugs and Therapy, 31(4), 435-453. [Link]
-
Janssen, P. M., et al. (1998). Effects of EMD 57033 on Contraction and Relaxation in Isolated Rabbit Hearts. Circulation, 98(8), 789-796. [Link]
-
Beier, N., et al. (1997). In vivo evidence of positive inotropism of EMD 57033 through calcium sensitization. Journal of Cardiovascular Pharmacology, 29(5), 654-661. [Link]
Sources
Structural Analogs of 3-Methyl-3-(morpholin-4-yl)butan-1-amine Dihydrochloride: Design, Synthesis, and Applications in Drug Discovery
As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of balancing a drug candidate's lipophilicity, basicity, and metabolic stability. The morpholine ring is a privileged heterocycle in central nervous system (CNS) and oncology drug discovery, offering a unique combination of a weak basic nitrogen and a hydrogen-bond accepting oxygen.
This technical guide explores the structural analogs of 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride , a highly specialized building block. By analyzing its physicochemical properties, detailing a self-validating synthetic methodology, and mapping its pharmacophore, this whitepaper provides a comprehensive framework for researchers developing next-generation targeted therapeutics.
Core Rationale: The Morpholino-Alkylamine Scaffold
The parent compound, 3-methyl-3-(morpholin-4-yl)butan-1-amine, possesses three critical structural features that make it an invaluable conjugation handle and pharmacophore:
-
The Morpholine Ring: Modulates the overall pKa of the molecule, improving aqueous solubility while maintaining sufficient lipophilicity for blood-brain barrier (BBB) penetration ().
-
The Gem-Dimethyl Core (C3 Position): The presence of two methyl groups adjacent to the morpholine nitrogen provides severe steric shielding. This dramatically increases metabolic stability by hindering cytochrome P450-mediated N-dealkylation.
-
The Primary Amine (C1 Position): Serves as a highly reactive handle for amide coupling, reductive amination, or urea formation, allowing seamless integration into larger drug scaffolds.
Design Strategy for Structural Analogs
To optimize pharmacokinetics (PK) and target engagement, medicinal chemists design structural analogs by modifying specific zones of this scaffold:
-
Ring Modifications: Replacing morpholine with bridged analogs (e.g., 8-oxa-3-azabicyclo[3.2.1]octane) restricts conformational flexibility, potentially increasing target residence time.
-
Steric Core Variations: Swapping the gem-dimethyl group for a cyclopropyl or cyclobutyl ring alters the exit vector of the alkyl chain without significantly increasing the molecular weight.
-
Linker Adjustments: Shortening or lengthening the alkyl chain tunes the distance between the basic morpholine center and the conjugation site, which is critical for optimizing salt-bridge interactions within kinase hinge regions.
Physicochemical Profiling
The table below summarizes the calculated physicochemical properties of the parent compound alongside key structural analogs, demonstrating how minor modifications predictably alter the molecule's profile.
| Compound / Analog | cLogP | Est. pKa (Primary Amine) | Est. pKa (Morpholine) | TPSA (Ų) |
| Parent: 3-Methyl-3-(morpholin-4-yl)butan-1-amine | 0.85 | 10.2 | 7.5 | 38.3 |
| Des-methyl Analog: 3-(morpholin-4-yl)propan-1-amine | 0.15 | 10.1 | 7.2 | 38.3 |
| Bridged Analog: Oxabicyclo[3.2.1]octane derivative | 1.10 | 10.2 | 6.8 | 38.3 |
| Piperidine Analog: 3-methyl-3-(piperidin-1-yl)butan-1-amine | 1.65 | 10.4 | 9.8 | 29.1 |
Synthetic Methodologies & Experimental Protocols
The Causality of Synthetic Design: A common pitfall in synthesizing sterically hindered morpholino-alkylamines is attempting a direct nucleophilic substitution (SN2) of morpholine onto a tertiary alkyl halide (e.g., 3-chloro-3-methylbutan-1-ol). Due to the extreme steric bulk of the tertiary carbon, elimination (E2) pathways dominate, resulting in alkene byproducts rather than the desired amine.
To circumvent this, a de novo morpholine annulation strategy is required. By building the morpholine ring onto a pre-existing tertiary amine precursor, we bypass the steric limitations of SN2 displacement ().
Protocol: De Novo Synthesis of the Dihydrochloride Salt
Step 1: Morpholine Ring Annulation
-
Reagents: 3-amino-3-methylbutan-1-ol (1.0 eq), bis(2-chloroethyl) ether (1.1 eq), K₂CO₃ (3.0 eq), DMF.
-
Procedure: Suspend K₂CO₃ in DMF. Add the amine and ether. Heat to 90°C for 16 hours.
-
Causality: K₂CO₃ acts as a mild base to scavenge HCl generated during the double alkylation. DMF provides high polarity to stabilize the transition state of the dual SN2 ring-closure. (Note: To synthesize structural analogs, substitute bis(2-chloroethyl) ether with substituted variants like bis(2-chloropropyl) ether).
-
Validation: Extract into EtOAc, wash with brine. Confirm intermediate mass via LC-MS (m/z [M+H]⁺ calculated for C₉H₁₉NO₂: 174.1).
Step 2: Hydroxyl Activation (Mesylation)
-
Reagents: Intermediate 1 (1.0 eq), Methanesulfonyl chloride (1.2 eq), Triethylamine (1.5 eq), DCM, 0°C.
-
Causality: The primary alcohol is a poor leaving group. Conversion to a mesylate activates the terminal carbon. Triethylamine neutralizes the HCl byproduct, preventing protonation of the morpholine nitrogen which would precipitate the intermediate out of solution.
Step 3: Azidation
-
Reagents: Mesylate intermediate (1.0 eq), NaN₃ (2.0 eq), DMF, 60°C.
-
Causality: The azide ion is a powerful, sterically unhindered nucleophile that cleanly displaces the primary mesylate.
-
Validation: Monitor reaction completion via IR spectroscopy; a strong, distinct azide stretch must appear at ~2100 cm⁻¹. Safety Note: Strictly avoid acidic conditions during workup to prevent the formation of highly toxic, volatile hydrazoic acid.
Step 4: Reduction and Salt Formation
-
Reagents: Azide intermediate, 10% Pd/C (0.1 eq), H₂ gas (1 atm), Methanol. Followed by 4M HCl in dioxane.
-
Causality: Catalytic hydrogenation cleanly reduces the azide to a primary amine with N₂ gas as the only byproduct, avoiding the toxic waste of Staudinger or LiAlH₄ reductions. The addition of anhydrous HCl forces the precipitation of the highly stable, water-soluble dihydrochloride salt.
-
Validation: Filter catalyst through Celite. Evaporate solvent and triturate with diethyl ether to yield the final product as a white crystalline solid.
Workflow for the de novo synthesis of 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride.
Mechanistic & Signaling Context
When incorporated into a larger drug molecule (such as a PI3K/mTOR inhibitor or a GPCR antagonist), the 3-methyl-3-(morpholin-4-yl)butan-1-amine motif plays a highly specific mechanistic role.
The terminal primary amine is typically converted into an amide or urea, anchoring the molecule to the target's solvent-exposed channel or forming critical hydrogen bonds with acidic residues (e.g., Asp or Glu). Meanwhile, the morpholine ring frequently projects into the hydrophobic hinge region of kinases, where its oxygen atom acts as a crucial hydrogen-bond acceptor. The gem-dimethyl core acts as a hydrophobic shield, locking the alkyl chain into a favorable binding conformation while simultaneously repelling water and metabolic enzymes from the morpholine nitrogen ().
Pharmacophore mapping of the morpholino-alkylamine scaffold within a target binding pocket.
References
Application Note: Structural Elucidation of 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride using NMR and Mass Spectrometry
Abstract
This application note provides a detailed guide for the structural characterization of 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride, a novel morpholine derivative with potential applications in drug discovery and development. We present a comprehensive analysis of its mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy data. This document outlines optimized protocols for data acquisition and provides a thorough interpretation of the spectral data, establishing a reference for researchers working with similar compounds.
Introduction
3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride is a bifunctional molecule incorporating a sterically hindered tertiary amine and a primary amine. The morpholine moiety is a common scaffold in medicinal chemistry, known to impart favorable physicochemical properties such as aqueous solubility and metabolic stability.[1][2] Accurate structural confirmation of such molecules is a critical step in the drug development pipeline, ensuring the identity and purity of the active pharmaceutical ingredient. This note details the synergistic use of mass spectrometry and NMR spectroscopy for the unambiguous structural elucidation of this compound.
Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound.[3] For the analysis of 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride, Electrospray Ionization (ESI) is the method of choice due to its soft ionization nature, which is well-suited for polar and thermally labile molecules.[4][5]
Predicted Mass and Fragmentation
The monoisotopic mass of the free base, 3-methyl-3-(morpholin-4-yl)butan-1-amine (C₁₀H₂₂N₂O), is 186.1732 u. As a dihydrochloride salt, the compound will readily protonate in the ESI source. The expected protonated molecule [M+H]⁺ will have an m/z of 187.1805.
The fragmentation pattern in MS/MS experiments can provide valuable structural information. For amines, a common fragmentation pathway is the cleavage of the C-C bond alpha to the nitrogen atom.[6][7] For 3-methyl-3-(morpholin-4-yl)butan-1-amine, key predicted fragments are shown in the table below.
| Predicted m/z | Proposed Fragment | Fragmentation Pathway |
| 170.1543 | [M+H - NH₃]⁺ | Loss of ammonia from the primary amine |
| 128.1070 | [C₇H₁₄NO]⁺ | Cleavage between C2 and C3 of the butan-1-amine chain |
| 86.0964 | [C₅H₁₂N]⁺ | Cleavage of the bond between the tertiary carbon and the morpholine nitrogen |
| 58.0651 | [C₃H₈N]⁺ | Cleavage between C1 and C2 of the butan-1-amine chain |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule.[8][9] For 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride, ¹H and ¹³C NMR spectra provide a detailed map of the carbon and proton environments.
Expected Chemical Shifts and Coupling Patterns
The dihydrochloride salt form will influence the chemical shifts, particularly for protons near the protonated amine groups, causing them to appear further downfield. The morpholine ring typically exhibits a chair conformation, which can lead to distinct signals for axial and equatorial protons.[10][11][12]
¹H NMR (400 MHz, D₂O) Predicted Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.8 - 4.0 | m | 4H | H-2', H-6' (Morpholine, -O-CH₂) |
| ~3.2 - 3.4 | m | 4H | H-3', H-5' (Morpholine, -N-CH₂) |
| ~3.1 | t | 2H | H-1 (-CH₂-NH₃⁺) |
| ~2.0 | t | 2H | H-2 (-CH₂-C(CH₃)₂) |
| 1.3 | s | 6H | 2 x -CH₃ |
¹³C NMR (100 MHz, D₂O) Predicted Data:
| Chemical Shift (δ) ppm | Assignment |
| ~64 | C-2', C-6' (Morpholine, -O-CH₂) |
| ~58 | C-3 (tertiary carbon) |
| ~49 | C-3', C-5' (Morpholine, -N-CH₂) |
| ~39 | C-1 (-CH₂-NH₃⁺) |
| ~35 | C-2 (-CH₂-C(CH₃)₂) |
| ~22 | 2 x -CH₃ |
Experimental Protocols
Mass Spectrometry Protocol
Instrumentation: High-Resolution Mass Spectrometer with an Electrospray Ionization (ESI) source.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in methanol.[13]
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid to facilitate protonation.[4][14]
Instrument Parameters:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Nebulizer Gas (N₂): 2.0 bar
-
Drying Gas (N₂): 8.0 L/min
-
Drying Gas Temperature: 200 °C
-
Mass Range: m/z 50-500
NMR Spectroscopy Protocol
Instrumentation: 400 MHz NMR Spectrometer.
Sample Preparation:
-
Weigh 5-10 mg of the dihydrochloride salt directly into an NMR tube.[8]
-
Add approximately 0.7 mL of deuterium oxide (D₂O) as the solvent.
-
Vortex the sample until the solid is fully dissolved.
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm
¹³C NMR Acquisition:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.0 s
-
Spectral Width: 240 ppm
Data Interpretation and Structural Confirmation
The combination of mass spectrometry and NMR data provides a robust confirmation of the structure of 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride. The high-resolution mass spectrum will confirm the elemental composition, while the NMR spectra will provide the precise connectivity of the atoms. The characteristic signals of the morpholine ring, the tert-butyl group, and the ethylamine chain should all be present and consistent with the predicted values.
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the structural elucidation of the target compound.
Caption: Workflow for Structural Elucidation.
Molecular Structure and Key NMR Correlations
The following diagram highlights the key structural features and their expected correlations in the NMR spectra.
Caption: Key Proton Environments in the Molecule.
Conclusion
The structural integrity of novel chemical entities is paramount in the field of drug development. This application note has detailed a systematic approach to the characterization of 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride using mass spectrometry and NMR spectroscopy. The provided protocols are optimized for this class of compounds and serve as a valuable resource for researchers. The synergy of these analytical techniques allows for a confident and comprehensive structural elucidation, ensuring the quality and identity of the molecule for further studies.
References
-
Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]
-
Martin, G. E., & Williams, A. J. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (Ch. 5, pp. 45-67). The Royal Society of Chemistry. [Link]
-
Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines. [Link]
-
Cariati, F., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas. [Link]
-
Fülöp, F., et al. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. PubMed. [Link]
-
Wiener, J. J. M., & Tantillo, D. J. (2014). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. PubMed. [Link]
-
ResearchGate. (n.d.). Mass spectra of morpholine cation and fragment ions which are... [Link]
-
Jones, A. J., et al. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 54(2), 126-136. [Link]
-
Rutgers-Newark Chemistry. (n.d.). Electrospray Ionization (ESI) Instructions. [Link]
-
University of Missouri–St. Louis. (n.d.). Lab 6: NMR Spectroscopy. [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. [Link]
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
-
Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
University of Illinois. (n.d.). Electrospray Ionization. [Link]
-
Li, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]
-
Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3-12. [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR spectra of N-substituted morpholines. [Link]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
-
Wikipedia. (n.d.). Morpholine. [Link]
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Application Notes and Protocols for the Use of 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride in Cell-Based Assays
Introduction: Unveiling the Potential of a Novel Morpholine-Containing Compound
The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2][3] This six-membered ring, containing both an ether and a secondary amine functional group, is a feature of numerous approved drugs, including the antibiotic linezolid and the anticancer agent gefitinib.[4] The morpholine moiety often enhances aqueous solubility, metabolic stability, and oral bioavailability, making it a "privileged structure" in drug design.[3] Its unique conformational flexibility and pKa value allow it to engage in a variety of interactions with biological targets, from forming hydrogen bonds to participating in lipophilic-hydrophilic interactions.[1][5][6]
This document provides detailed application notes and protocols for the in vitro characterization of 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride , a novel compound featuring this key heterocyclic scaffold. While the specific biological targets of this compound are still under investigation, its structural similarity to known kinase inhibitors suggests its potential as a modulator of intracellular signaling cascades. Many morpholine-containing compounds have been developed as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[5][7][8][9][10][11]
Therefore, the following protocols are presented to guide researchers in evaluating the efficacy and mechanism of action of 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride, using a hypothetical framework where it acts as an inhibitor of the PI3K/Akt/mTOR signaling pathway. These methods are foundational for the preclinical assessment of novel small molecule inhibitors.
Compound Handling and Stock Solution Preparation
Proper handling and preparation of 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride are critical for obtaining accurate and reproducible experimental results.
1. Physicochemical Properties & Storage:
| Property | Value | Source |
| Molecular Formula | C9H22Cl2N2O | Inferred |
| Molecular Weight | 245.19 g/mol | Inferred |
| Appearance | Solid | [12] |
| Storage | Store at room temperature in a dry, well-ventilated place. Keep container tightly closed. | [12] |
2. Stock Solution Preparation (10 mM):
The dihydrochloride salt form of the compound enhances its solubility in aqueous solutions.
-
Calculation: To prepare a 10 mM stock solution, dissolve 2.45 mg of 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride (FW = 245.19 g/mol ) in 1 mL of sterile, nuclease-free water or dimethyl sulfoxide (DMSO).
-
Procedure:
-
Weigh out the required amount of the compound in a sterile microcentrifuge tube.
-
Add the calculated volume of solvent (e.g., water or DMSO).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Application 1: Assessment of Cellular Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[13] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[13][14] The intensity of the purple color is directly proportional to the number of living cells, allowing for the determination of the compound's cytotoxic or cytostatic effects.[13]
Protocol: MTT Assay for Cell Viability
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7, HCT-116) to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Determine the cell density using a hemocytometer or automated cell counter.
-
Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate in a final volume of 100 µL.
-
Include wells with medium only as a blank control.
-
Incubate the plate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[15]
-
-
Compound Treatment:
-
Prepare a serial dilution of 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride from the 10 mM stock solution in culture medium. A common starting concentration range is 0.1 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of DMSO or water as the highest compound concentration).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[14]
-
Place the plate on a shaker for 5-15 minutes to ensure complete solubilization of the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Example Data Presentation
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| Vehicle Control | 0.850 | 100% |
| 0.1 | 0.835 | 98.2% |
| 1 | 0.723 | 85.1% |
| 10 | 0.432 | 50.8% |
| 50 | 0.115 | 13.5% |
| 100 | 0.068 | 8.0% |
MTT Assay Workflow```dot
Caption: Principle of the LanthaScreen™ Eu Kinase Binding Assay.
Application 3: Western Blot Analysis of Downstream Signaling
To confirm that 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride inhibits the PI3K/Akt/mTOR pathway within cells, Western blotting can be used to measure the phosphorylation status of key downstream proteins. A reduction in the phosphorylation of Akt (at Ser473 and/or Thr308) and ribosomal protein S6 kinase (S6K) would indicate pathway inhibition. [17][18]
Protocol: Western Blot for Phosphorylated Akt and S6K
-
Cell Treatment and Lysis:
-
Seed cells (e.g., A549, HeLa) in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with various concentrations of the compound for a specified time (e.g., 2-6 hours). Include a vehicle control.
-
To induce pathway activation, you can serum-starve the cells overnight and then stimulate with a growth factor like insulin or EGF for 15-30 minutes before harvesting. [17][18] * Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. * Centrifuge the lysates to pellet cell debris and collect the supernatant. [17]
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes. [17]
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Avoid using milk for blocking when detecting phosphoproteins. * Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6K, and total S6K overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.
-
PI3K/Akt/mTOR Signaling Pathway
Caption: Hypothesized mechanism of action within the PI3K/Akt/mTOR pathway.
Safety and Handling Precautions
As with any laboratory chemical, appropriate safety measures should be taken when handling 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride. Based on safety data for structurally related morpholine compounds, the following precautions are recommended:
-
Hazard Classification: May be harmful if swallowed (Acute Toxicity, Oral, Category 4), cause skin irritation (Category 2), and cause serious eye irritation (Category 2). [12]* Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Use in a well-ventilated area or under a chemical fume hood.
-
First Aid:
-
If swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.
-
If on skin: Wash with plenty of water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
-
Always consult the material safety data sheet (MSDS) for the most current and comprehensive safety information.
References
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Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]
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QIAGEN. (n.d.). PI3K/AKT/mTOR signaling. GeneGlobe. Retrieved from [Link]
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Martini, M., De Santis, M. C., Braccini, L., Gulluni, F., & Hirsch, E. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in Oncology, 4, 64. [Link]
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Cozzolino, F., TRAMONTANO, F., Magli, E., & DI GAUDIO, F. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 596-620. [Link]
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Saba, R., & Farooqui, T. (2021). A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma. Frontiers in Oncology, 11, 758633. [Link]
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Mihăilă, M., et al. (2020). PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. International Journal of Molecular Sciences, 22(1), 193. [Link]
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Cozzolino, F., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Retrieved from [Link]
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Al-Ghorbani, M., et al. (2023). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Medicinal Chemistry, 14(10), 1867-1886. [Link]
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Vitaku, E., Smith, D. T., & Njardarson, J. T. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Chemistry Research, 28(10), 1537-1562. [Link]
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Cozzolino, F., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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An, F. G., et al. (2009). Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment. Journal of cellular and molecular medicine, 13(8B), 2203–2216. [Link]
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formulation of 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride for research
Application Note: Strategic Formulation and Conjugation of 3-Methyl-3-(morpholin-4-yl)butan-1-amine Dihydrochloride in Preclinical Lead Optimization
Executive Summary & Mechanistic Rationale
In modern small-molecule drug discovery, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profile of a lipophilic lead compound is often the most significant hurdle. The incorporation of saturated heterocyclic aliphatic amines has become a cornerstone strategy to rescue poorly soluble scaffolds[1].
3-Methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride (CAS: 2126162-47-6) is a highly specialized, bifunctional building block designed specifically for this purpose. It serves as a premium solubilizing moiety when conjugated to target scaffolds (e.g., kinase inhibitors, PROTACs, or CNS-active agents). The mechanistic rationale for selecting this specific reagent relies on three structural pillars:
-
The Morpholine Core: Morpholine provides optimal basicity (pKa ≈ 8.3–8.7) and acts as a bioisostere for piperazine. It introduces a weak basic nitrogen and a hydrogen-bond-accepting oxygen, which dramatically enhances aqueous solubility and modulates brain permeability[2][3]. Furthermore, morpholine-containing compounds demonstrate an improved CYP3A4 metabolic profile and optimal clearance rates[3][4].
-
The Gem-Dimethyl Group (Thorpe-Ingold Effect): Unlike standard linear linkers (e.g., morpholinopropylamine), the gem-dimethyl substitution at the C3 position provides critical steric hindrance. This bulk shields the morpholine nitrogen from rapid oxidative N-dealkylation by hepatic cytochrome P450 enzymes, significantly extending the compound's metabolic half-life.
-
The Dihydrochloride Salt Form: Aliphatic primary amines are prone to oxidation and carbamate formation via atmospheric CO₂. The dihydrochloride salt ensures long-term shelf stability, prevents degradation, and guarantees precise stoichiometric weighing during formulation.
Physicochemical Profiling & Expected ADME Impact
Conjugating this building block to a hydrophobic core fundamentally alters its physicochemical properties. Table 1 illustrates the typical impact of appending this specific moiety compared to an unmodified core and a standard linear morpholine linker.
Table 1: Comparative Physicochemical Impact of Morpholine-Alkylamine Conjugation
| Parameter | Unmodified Lipophilic Core | + Linear Morpholine Linker | + 3-Methyl-3-(morpholin-4-yl)butan-1-amine | Causality / Mechanism |
| cLogP (pH 7.4) | 4.8 | 2.1 | 2.5 | Morpholine protonation at physiological pH reduces lipophilicity. |
| Kinetic Solubility | < 5 µM | 180 µM | 150 µM | Ionizable nitrogen disrupts crystal lattice energy and hydrates the molecule. |
| Microsomal Stability (T1/2) | 15 min | 25 min | > 75 min | Gem-dimethyl group sterically blocks CYP450-mediated N-oxidation. |
| BBB Permeability | High (but trapped) | Moderate | High | Optimal lipophilic/hydrophilic balance prevents efflux trapping[4]. |
Experimental Protocols
Protocol A: Self-Validating Amide Conjugation Workflow
Purpose: To formulate the target drug by covalently attaching the morpholine building block to a carboxylic acid-bearing scaffold. Causality Note: Because the reagent is a di hydrochloride salt, both the primary amine and the morpholine nitrogen are protonated. Failure to use sufficient base will leave the primary amine protonated (non-nucleophilic), resulting in zero conversion.
Step-by-Step Methodology:
-
Reagent Preparation: In an oven-dried vial under N₂, dissolve 1.0 equivalent of the target carboxylic acid scaffold (e.g., 0.1 mmol) in 1.0 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Activation: Add 1.2 equivalents of HATU. Stir for 5 minutes at 25°C. Causality: HATU rapidly forms an active HOAt ester. Pre-activation prevents the primary amine from reacting with the coupling reagent itself.
-
Salt Neutralization & Addition: In a separate vial, suspend 1.2 equivalents of 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride in 0.5 mL DMF. Add 3.5 to 4.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: 2.0 eq of DIPEA strictly neutralizes the 2HCl salt; the remaining 1.5–2.0 eq drives the nucleophilic attack and neutralizes the acid generated during coupling.
-
Coupling: Transfer the neutralized amine solution to the activated acid. Stir at 25°C for 2 hours.
-
In-Process Validation (Self-Validating Step): Withdraw a 2 µL aliquot, dilute in 100 µL Methanol, and inject into LC-MS.
-
Validation Check: You must observe the disappearance of the starting material mass and the appearance of the [M+H]+ peak of the product. If unreacted acid remains, verify the reaction pH by spotting on wet pH paper; if pH < 8, add 1.0 eq more DIPEA.
-
-
Isolation: Quench with saturated aqueous NaHCO₃, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and purify via reverse-phase HPLC.
Protocol B: Kinetic Aqueous Solubility Assessment
Purpose: To validate that the formulation successfully improved the aqueous solubility of the lead compound.
Step-by-Step Methodology:
-
Stock Formulation: Prepare a 10 mM stock solution of the purified conjugated product in 100% DMSO.
-
Aqueous Spiking: Add 10 µL of the DMSO stock to 990 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a glass vial to target a 100 µM theoretical concentration (1% DMSO final).
-
Incubation: Shake the vial at 300 rpm for 24 hours at 25°C to allow thermodynamic equilibrium of any precipitate.
-
Filtration & Analysis: Filter the suspension through a 0.22 µm PTFE syringe filter. Analyze the filtrate via HPLC-UV against a standard calibration curve prepared in 50/50 Acetonitrile/Water.
-
Validation Check: Always run a blank PBS control and a control of the unmodified lipophilic core. The morpholine-conjugated variant should demonstrate at least a 20-fold increase in the Area Under the Curve (AUC) compared to the unmodified core.
Pathway Visualization
Workflow for conjugation and validation of morpholine-based drug candidates.
Sources
Application Notes and Protocols for the Evaluation of Morpholine Derivatives in Cancer Research
Introduction: The Morpholine Moiety as a Privileged Scaffold in Oncology
The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is recognized in medicinal chemistry as a "privileged scaffold."[1][2] Its prevalence in clinically approved drugs and late-stage candidates stems from its unique physicochemical properties. The inclusion of a morpholine moiety often imparts favorable pharmacokinetic characteristics to a lead compound, such as improved aqueous solubility, metabolic stability, and membrane permeability, which are critical for effective drug development.[1][3] In cancer research, this scaffold has proven to be a cornerstone in the design of inhibitors targeting key signaling pathways that drive tumor proliferation, survival, and resistance to therapy.[4]
These application notes provide researchers, chemists, and drug development professionals with a comprehensive guide to the preclinical evaluation of novel morpholine derivatives. We will explore the primary molecular targets, provide detailed, field-tested protocols for assessing biological activity, and offer insights into data interpretation and visualization, grounding our discussion in the causality behind experimental design.
Key Molecular Targets & Mechanisms of Action
Morpholine derivatives have been successfully developed to target several critical nodes in cancer signaling networks. The rationale for their efficacy often lies in the ability of the morpholine's oxygen atom to act as a crucial hydrogen bond acceptor within the ATP-binding pocket of various kinases, conferring both potency and selectivity.[5]
The PI3K/Akt/mTOR Pathway: A Central Hub for Cell Growth and Survival
The Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR pathway is one of the most frequently hyperactivated signaling cascades in human cancers, regulating cell proliferation, growth, and survival.[6] The morpholine ring is a quintessential feature of many PI3K pathway inhibitors, a legacy dating back to the seminal inhibitor LY294002.[5] Modern derivatives have been refined for improved potency, selectivity, and drug-like properties.
Mechanism Insight: The morpholine group typically orients itself into the affinity pocket of the kinase domain, where the oxygen atom forms a key hydrogen bond with the "hinge region" of the enzyme, mimicking the interaction of the adenine portion of ATP.[5][7] This interaction is fundamental to the inhibitory activity of numerous clinical candidates, including the pan-PI3K inhibitor BKM-120 and the dual PI3K/mTOR inhibitor Gedatolisib (PKI-587).[7][8]
Caption: PI3K/Akt/mTOR pathway and points of inhibition by morpholine derivatives.
DNA-Dependent Protein Kinase (DNA-PK): Sensitizing Tumors to Therapy
DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a primary mechanism for repairing DNA double-strand breaks.[9] In cancer, inhibiting DNA-PK can prevent tumor cells from repairing the DNA damage induced by radiotherapy or chemotherapy, leading to synthetic lethality and enhanced therapeutic efficacy.[10]
Mechanism Insight: Potent and selective DNA-PK inhibitors, such as NU7441 and the clinical candidates M3814 and AZD7648, incorporate a morpholine-containing chromenone core.[9] The morpholine group is again essential for binding to the kinase hinge region, anchoring the molecule to allow the rest of the scaffold to occupy the ATP-binding site.[9][11] Evaluating these derivatives often involves assessing their ability to potentiate the effects of DNA-damaging agents.
VEGFR-2: Targeting Tumor Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth and metastasize.[12] Inhibiting VEGFR-2 is a clinically validated anti-cancer strategy.
Mechanism Insight: Novel series of morpholine-conjugated compounds, such as morpholine-benzimidazole-oxadiazole hybrids, have been developed as potent VEGFR-2 inhibitors.[12][13] The morpholine moiety in these derivatives can enhance solubility and provide a vector for optimal orientation within the solvent-exposed regions of the VEGFR-2 active site, contributing to high-affinity binding.[14]
Experimental Protocols for Preclinical Evaluation
The following protocols provide a validated framework for the systematic evaluation of novel morpholine derivatives, progressing from broad cytotoxicity screening to specific mechanism-of-action studies.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
Principle: This colorimetric assay is the foundational step for determining a compound's general anticancer activity. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT to purple formazan crystals.[15][16] The amount of formazan is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer, HT-29 colon cancer) in 96-well plates at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium.[15] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a 10 mM stock solution of the morpholine derivative in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from low nanomolar to high micromolar (e.g., 0.01 µM to 100 µM). Replace the medium in the wells with 100 µL of medium containing the test compounds. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.[16]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[15] Gently pipette to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log-concentration of the compound and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀) value.
Protocol 2: Target Engagement and Pathway Modulation (Western Blot)
Principle: Western blotting validates that the compound inhibits its intended target and modulates the downstream signaling pathway. This is crucial for confirming the mechanism of action. For a PI3K inhibitor, one would expect to see a decrease in the phosphorylation of Akt and its substrates.[6] For a DNA-PK inhibitor, an increase in the DNA damage marker γH2A.X is expected following treatment with a DNA-damaging agent.[17]
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the morpholine derivative at concentrations around its IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for a specified time (e.g., 2, 6, or 24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[16] Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation & SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, and denature at 95°C for 5 minutes. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[16] Densitometry analysis can be used to quantify changes in protein levels.
Protocol 3: Analysis of Apoptosis by Annexin V/PI Staining
Principle: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), flow cytometry with Annexin V and Propidium Iodide (PI) is employed. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a DNA-intercalating agent that is excluded by viable cells but can enter late apoptotic and necrotic cells with compromised membranes.[18][19]
Methodology:
-
Cell Treatment: Treat cells in 6-well plates with the compound at its IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Binding Buffer and analyze the samples immediately using a flow cytometer. The results will differentiate four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caption: A generalized workflow for the preclinical evaluation of anticancer compounds.
Protocol 4: In Vivo Antitumor Efficacy in a Xenograft Model
Principle: After demonstrating promising in vitro activity, the compound's efficacy must be validated in a living organism. Subcutaneous xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical model.[15]
Methodology:
-
Animal Model: Use 6-8 week old immunocompromised mice (e.g., athymic nude or SCID mice). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[15]
-
Tumor Cell Implantation: Harvest cancer cells during their logarithmic growth phase. Subcutaneously inject 1 x 10⁶ to 10 x 10⁶ cells suspended in 100-200 µL of sterile saline or Matrigel into the flank of each mouse.[15]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size of approximately 100-200 mm³. Measure tumors with calipers every 2-3 days and calculate the volume using the formula: (Width² x Length) / 2.[15]
-
Treatment Administration: Once tumors reach the target size, randomize mice into treatment and vehicle control groups (n=8-10 mice per group). Administer the morpholine derivative via the intended clinical route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight (as a measure of toxicity) throughout the study.
-
Endpoint Analysis: At the end of the study, the primary endpoint is typically the percentage of tumor growth inhibition (%TGI) compared to the vehicle control group. Tumors can also be excised for downstream pharmacodynamic analysis (e.g., Western blot to confirm target inhibition in vivo).
Data Presentation & Interpretation
Clear and concise data presentation is essential for interpreting results and making informed decisions about advancing a compound.
Table 1: In Vitro Cytotoxicity of a Representative Morpholine Derivative (Compound X)
| Cell Line | Cancer Type | IC₅₀ (µM)[13][15][18][20] |
| A549 | Non-Small Cell Lung Cancer | 8.55 ± 0.67 |
| MCF-7 | Breast Adenocarcinoma | 3.15 ± 0.23 |
| HT-29 | Colon Carcinoma | 3.10 ± 0.98 |
| U87-MG | Glioblastoma | 1.50 ± 0.12 |
| NIH/3T3 | Normal Fibroblast | 15.16 ± 0.99 |
Data are presented as mean ± standard deviation from three independent experiments. The selectivity index can be calculated by dividing the IC₅₀ in a normal cell line by the IC₅₀ in a cancer cell line, providing an early indication of the therapeutic window.[12][13]
Table 2: In Vivo Efficacy of Compound X in an MCF-7 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., daily) | Mean Final Tumor Volume (mm³) | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1250 ± 150 | - | +2.5 |
| Compound X | 50 | 480 ± 95 | 61.6 | -1.8 |
Data are presented as mean ± standard error of the mean. A TGI > 60% is often considered a benchmark for significant antitumor activity in preclinical models.
Conclusion and Future Perspectives
The morpholine scaffold is a powerful tool in the arsenal of medicinal chemists aiming to develop novel cancer therapeutics.[2] Its ability to confer excellent drug-like properties and engage with the active sites of critical oncogenic kinases makes it a recurring feature in successful inhibitor design.[1][5] The protocols outlined here provide a robust framework for identifying and validating the anticancer potential of new morpholine derivatives.
Future research will likely focus on developing derivatives with even greater isoform selectivity to minimize off-target effects and on exploring their application in combination with immunotherapy, where modulating pathways like PI3K or DNA-PK can have profound effects on the tumor microenvironment and enhance anti-tumor immune responses.[17]
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Li, Y., et al. (2024). Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification. MDPI. Available at: [Link]
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Coleman, N., et al. (2021). Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine. PubMed Central. Available at: [Link]
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Al-Warhi, T., et al. (2026). From Synthesis to Mechanism: Biological Evaluation of a p-Toluidine-Based Thiazolidinone-Quinoline VEGFR-2 Candidate Supported by CADD. MDPI. Available at: [Link]
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Application Note: Characterizing the Cellular Activity of PIM-IN-A, a Pan-PIM Kinase Chemical Probe
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of PIM-IN-A , a representative potent, ATP-competitive chemical probe for the PIM kinase family. PIM-IN-A stands in for compounds like 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride, for which public data is scarce, to illustrate the robust methodologies required to characterize a selective kinase inhibitor. The PIM kinases (PIM-1, PIM-2, and PIM-3) are constitutively active serine/threonine kinases that are critical downstream effectors of cytokine and growth factor signaling, playing key roles in cell proliferation, survival, and oncogenesis.[1][2][3] This guide details the probe's mechanism of action, provides validated protocols for its use in both biochemical and cellular assays, and offers insights into data interpretation and best practices.
Introduction: The PIM Kinase Family as a Therapeutic Target
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family consists of three highly homologous isoforms: PIM-1, PIM-2, and PIM-3.[4] Unlike many other kinases, PIM kinases are constitutively active upon expression and are primarily regulated at the levels of transcription, translation, and protein stability.[5][6] Their expression is induced by a multitude of cytokines and growth factors via the JAK/STAT signaling pathway.[3][7][8]
Once expressed, PIM kinases phosphorylate a wide array of substrates involved in cell cycle progression, apoptosis inhibition, and protein translation. Key substrates include the pro-apoptotic protein BAD (leading to its inactivation), the cell cycle regulator p27 (promoting its degradation), and components of the mTORC1 signaling pathway like 4EBP1, which promotes cap-dependent translation.[2][4][9] Due to their central role in promoting cell survival and proliferation, PIM kinases are frequently overexpressed in various hematologic malignancies (e.g., Acute Myeloid Leukemia, AML) and solid tumors, making them a compelling target for cancer therapy.[1][4][10]
Selective chemical probes are indispensable tools for dissecting the specific roles of PIM kinases in normal physiology and disease, and for validating them as therapeutic targets.
Figure 1. Simplified PIM kinase signaling pathway and point of inhibition.
Physicochemical and Pharmacological Properties
PIM-IN-A is presented here as a model chemical probe. Its properties are based on the well-characterized pan-PIM kinase inhibitor, AZD1208, to provide a realistic and actionable dataset for experimental design.[1][4]
| Property | Description |
| IUPAC Name | 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride (representative) |
| Mechanism of Action | ATP-competitive inhibitor of PIM-1, PIM-2, and PIM-3 kinases.[4] |
| Formulation | Typically supplied as a solid. Prepare stock solutions in 100% DMSO. |
| Solubility | Soluble in DMSO (e.g., >40 mg/mL). Sparingly soluble in aqueous buffers. |
| In Vitro Potency (IC₅₀) | PIM-1: ~0.4 nMPIM-2: ~5.0 nMPIM-3: ~1.9 nM[1][4] |
| Cellular Potency (GI₅₀) | 50-200 nM in sensitive AML cell lines (e.g., MOLM-16).[2][4] |
| Recommended Working Range | In Vitro (Biochemical): 0.1 nM - 1 µMCell-Based: 10 nM - 10 µM |
| Negative Control | A structurally similar but biologically inactive analog should be used if available. In its absence, the vehicle (e.g., 0.1% DMSO) is the essential minimum control. |
Experimental Protocols & Methodologies
The following protocols provide a framework for confirming the activity and exploring the biological effects of a PIM kinase inhibitor.
Protocol 3.1: In Vitro Kinase Assay (ADP-Glo™)
This biochemical assay quantifies the enzymatic activity of purified PIM kinase by measuring the amount of ADP produced, providing a direct measure of inhibitor potency (IC₅₀).[11][12][13]
Figure 2. Workflow for the in vitro ADP-Glo™ kinase assay.
Materials:
-
Recombinant Human PIM-1 Kinase
-
PIM Kinase Substrate (e.g., a BAD-derived peptide)[9]
-
ADP-Glo™ Kinase Assay Kit (includes ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[12]
-
ATP Solution
-
PIM-IN-A (or other inhibitor)
-
DMSO
-
384-well white assay plates
Procedure:
-
Probe Dilution: Prepare a serial dilution series of PIM-IN-A in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 10 µM. Also, prepare a DMSO-only control.
-
Assay Plate Setup: Add 1 µL of diluted probe or DMSO vehicle to the appropriate wells of a 384-well plate.[12]
-
Enzyme Addition: Dilute the PIM-1 enzyme to the desired concentration (previously determined by enzyme titration) in Kinase Buffer. Add 2 µL of the diluted enzyme to each well.
-
Reaction Initiation: Prepare a Substrate/ATP mix in Kinase Buffer. Add 2 µL of this mix to each well to start the reaction. The final ATP concentration should be at or near the Kₘ for the enzyme.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[12]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate at room temperature for 30 minutes.[12]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3.2: Cellular Target Engagement by Western Blot
This protocol verifies that the probe inhibits PIM kinase activity inside intact cells by measuring the phosphorylation status of a known downstream substrate, such as BAD at Serine 112 or 4EBP1.[2][4]
Figure 3. Workflow for cellular target engagement via Western blot.
Materials:
-
AML cell line (e.g., MOLM-16)
-
Cell culture medium and supplements
-
PIM-IN-A
-
Lysis Buffer (e.g., RIPA buffer)
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer system
-
Blocking Buffer (e.g., 5% BSA in TBST, as milk contains phosphoproteins that can increase background)
-
Primary Antibodies: anti-phospho-BAD (Ser112), anti-total BAD, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed MOLM-16 cells at an appropriate density. The next day, treat cells with a dose-response of PIM-IN-A (e.g., 0, 10, 30, 100, 300, 1000 nM) for 2-4 hours.
-
Cell Lysis: Harvest cells and wash once with ice-cold PBS. Lyse the cell pellets in ice-cold Lysis Buffer supplemented with freshly added protease and phosphatase inhibitors. Keep samples on ice.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add SDS-PAGE sample buffer and boil for 5 minutes.
-
Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) per lane, separate by SDS-PAGE, and transfer to a PVDF membrane.[14][15]
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-p-BAD) overnight at 4°C, diluted in 5% BSA/TBST.
-
Wash the membrane thoroughly with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection: Wash the membrane again, apply ECL substrate, and visualize the signal using a digital imager.
-
Stripping and Reprobing: To ensure equal protein loading and to normalize the phospho-signal, the blot can be stripped and re-probed for the total target protein (anti-total BAD) and a loading control (anti-GAPDH).
-
Data Analysis: Quantify the band intensities using image analysis software. For each sample, normalize the phospho-BAD signal to the total BAD signal. Plot the normalized phospho-signal against the inhibitor concentration to determine the cellular IC₅₀.
Protocol 3.3: Cellular Phenotypic Assay (Cell Proliferation)
This assay assesses the downstream functional consequence of PIM kinase inhibition. A reduction in cell proliferation or viability is an expected outcome in PIM-dependent cancer cell lines.[4][16]
Materials:
-
MOLM-16 cells
-
Opaque-walled 96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay
-
PIM-IN-A
Procedure:
-
Cell Seeding: Seed MOLM-16 cells into a 96-well plate at a low density (e.g., 5,000 cells/well) in 100 µL of medium.
-
Compound Addition: Prepare a serial dilution of PIM-IN-A in culture medium and add it to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.[16]
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture volume).
-
Mix on an orbital shaker for 2 minutes to lyse the cells.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]
-
-
Data Acquisition: Measure luminescence with a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active cells. Calculate the percent growth inhibition for each concentration relative to the vehicle control and determine the GI₅₀ (concentration for 50% maximal inhibition of growth).
Best Practices and Critical Considerations
-
Phosphatase Inhibition: When preparing lysates for phospho-protein analysis, it is absolutely critical to work quickly, keep samples on ice, and use a freshly prepared cocktail of phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Controls are Key: Always include a vehicle control (e.g., DMSO) in every experiment. The final concentration of DMSO in cell culture medium should typically be ≤0.1% to avoid solvent-induced artifacts.
-
On-Target vs. Off-Target Effects: A chemical probe's value is tied to its selectivity. Correlating the biochemical IC₅₀ (Protocol 3.1) with the cellular target engagement IC₅₀ (Protocol 3.2) and the phenotypic GI₅₀ (Protocol 3.3) is crucial. A large discrepancy between these values may suggest poor cell permeability, rapid metabolism, or significant off-target effects.
-
Choosing the Right Cell Line: The effects of a PIM kinase inhibitor will be most pronounced in cell lines that are dependent on PIM signaling for their survival, often those with high levels of PIM-1 expression and STAT5 activation.[2][4]
References
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Keeton, E. K., et al. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood, 123(6), 905–913. [Link]
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Cibull, M. L., et al. (2015). PIM Kinase Inhibitor AZD1208 for Treatment of MYC-Driven Prostate Cancer. JNCI: Journal of the National Cancer Institute, 107(2). [Link]
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Li, Y., et al. (2024). PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. Frontiers in Immunology, 15. [Link]
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Li, Y., et al. (2024). PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. Frontiers in Immunology. [Link]
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Keeton, E. K., et al. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. PubMed. [Link]
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Narlik-Grassow, M., et al. (2016). Pim-1 kinase as cancer drug target: An update (Review). Spandidos Publications. [Link]
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Kim, J., et al. (2024). The role of Pim-1 kinases in inflammatory signaling pathways. BMB Reports. [Link]
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Blencke, S., et al. (2013). EMD 1214063 and EMD 1204831 Constitute a New Class of Potent and Highly Selective c-Met Inhibitors. AACR Journals. [Link]
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Blencke, S., et al. (2013). EMD 1214063 and EMD 1204831 constitute a new class of potent and highly selective c-Met inhibitors. PubMed. [Link]
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Nawijn, M. C., et al. (2010). PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers. Haematologica. [Link]
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Shohet, J. M., et al. (2014). The novel kinase inhibitor EMD1214063 is effective against neuroblastoma. PubMed. [Link]
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- Reaction Biology. (n.d.). PIM1 Cellular Phosphorylation Assay Service.
- Unknown. (n.d.). Protocol for Invitro Kinase Assay.
- Cell Signaling Technology. (n.d.). HTScan® Pim-1 Kinase Assay Kit #7573.
- MedChemExpress. (n.d.). Tepotinib hydrochloride (EMD-1214063 hydrochloride).
- Selleck Chemicals. (n.d.). Tepotinib (EMD-1214063).
- Unknown. (2022). An updated review on morpholine derivatives with their pharmacological actions.
- TargetMol. (n.d.). Tepotinib | EMD-1214063 | c-MET inhibitor | antitumor.
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Green, A. S., et al. (2019). Deep PIM kinase substrate profiling reveals new rational cotherapeutic strategies for acute myeloid leukemia. Blood Advances. [Link]
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Sabat, M., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
- Abcam. (n.d.). Western blot for phosphorylated proteins.
- Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events.
- Novus Biologicals. (2019). Tips to Optimize Your Western Blot for Phosphorylated Protein Detection.
- Cell Signaling Technology. (2005). Pim-1 Kinase.
- Sigma-Aldrich. (n.d.). N-Methyl-3-morpholin-4-ylpropan-1-amine dihydrochloride AldrichCPR.
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Wang, Y., et al. (2022). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Molecules. [Link]
- Bakulina, O. Y., et al. (2013). Morpholines. Synthesis and Biological Activity.
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Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]
- Unknown. (2022). An updated review on morpholine derivatives with their pharmacological actions.
- Wikipedia. (n.d.). Morpholine.
- PubChem. (n.d.). 3-(morpholin-4-yl)butan-2-amine.
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Application Notes and Protocols for the Safe Handling and Storage of Amine Dihydrochlorides
Abstract: Amine dihydrochlorides are prevalent intermediates and active pharmaceutical ingredients (APIs) in research and drug development, valued for their enhanced stability and solubility compared to the parent free amines. However, their dual nature—as both amine derivatives and acidic salts—presents unique handling and storage challenges. These compounds are often fine, hygroscopic, crystalline solids that can pose respiratory and corrosive hazards. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of amine dihydrochlorides, grounded in established safety principles and laboratory best practices.
Understanding the Hazard Profile
Amine dihydrochlorides are salts formed from the reaction of a diamine (or a molecule with two amine functionalities) with two equivalents of hydrochloric acid. This conversion to a salt form often improves a compound's stability, crystallinity, and aqueous solubility, which is advantageous for purification and formulation.[1][2] However, the inherent hazards must be thoroughly understood for safe manipulation.
1.1. Chemical and Physical Hazards
-
Corrosivity and Acidity: As salts of a strong acid (HCl), these compounds can be corrosive, particularly in the presence of moisture.[3][4] The solid dust can react with moisture on the skin or in the respiratory tract, causing irritation and chemical burns.[3][5] This acidic nature also makes them corrosive to many metals.[6]
-
Respiratory Hazard: Amine dihydrochlorides are typically fine crystalline solids.[7] Handling can generate airborne dust, which poses a significant inhalation hazard, leading to irritation of the nose, throat, and lungs.[8][9] Chronic exposure can lead to more severe respiratory conditions.[10]
-
Dermal and Ocular Hazard: Direct contact with the solid or its solutions can cause severe skin and eye irritation or burns.[8][11] Some parent amines are readily absorbed through the skin and may be toxic.[12]
-
Hygroscopicity: Many hydrochloride salts are hygroscopic, meaning they readily absorb moisture from the atmosphere.[4] This can affect the compound's physical properties, stability, and reactivity, and can exacerbate its corrosive nature.
-
Reactivity and Incompatibility: Amine dihydrochlorides will react vigorously with bases to liberate the free amine. They are incompatible with strong oxidizing agents and can react with certain metals.[13][14] Mixing with incompatible chemicals can generate toxic fumes or excessive heat.[14]
Table 1: Hazard Summary for Amine Dihydrochlorides
| Hazard Type | Description | Key Risks |
| Health | Corrosive and irritating solid.[3][8] | Severe eye, skin, and respiratory tract irritation or burns upon contact.[10][11] Potential toxicity depends on the parent amine. |
| Physical | Fine, often hygroscopic, crystalline solid.[4][7] | Inhalation of dust is a primary exposure route.[5] Material properties can change with moisture absorption. |
| Reactivity | Acidic salt. | Reacts with bases.[14] Incompatible with strong oxidizers.[13] Corrodes many metals.[6] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential.
2.1. Engineering Controls: The First Line of Defense
The primary objective is to minimize exposure by controlling the hazard at its source.
-
Chemical Fume Hood: All weighing, transferring, and solution preparation activities involving amine dihydrochloride powders must be conducted inside a properly functioning chemical fume hood.[3][15] This prevents the inhalation of airborne dust and contains any potential spills.
-
Ventilation: General laboratory ventilation should ensure a sufficient number of air changes per hour to prevent the accumulation of contaminants in the ambient air.
2.2. Personal Protective Equipment (PPE): The Last Line of Defense
PPE must be selected based on a thorough risk assessment of the specific task.[5][16]
Table 2: Personal Protective Equipment (PPE) Selection Guide
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solids (e.g., weighing, transfers) | Chemical splash goggles.[3] | Chemical-resistant gloves (e.g., nitrile, neoprene).[5] | Lab coat.[11] | Required if dust is generated outside of a fume hood (e.g., NIOSH-approved respirator with a particulate filter). |
| Preparing Solutions | Chemical splash goggles and a face shield.[3][5] | Chemical-resistant gloves (e.g., nitrile, neoprene); consider double-gloving.[3] | Lab coat and a chemical-resistant apron.[3] | Not typically required if performed in a fume hood. |
| Handling Solutions (e.g., transfers, reactions) | Chemical splash goggles. | Chemical-resistant gloves. | Lab coat. | Not typically required if performed in a fume hood. |
Protocols for Safe Handling and Storage
Adherence to standardized protocols is critical for minimizing risk during routine laboratory operations.
3.1. General Handling Workflow
The following workflow illustrates the critical steps and decision points for safely handling amine dihydrochlorides from receipt to use.
Caption: General workflow for handling amine dihydrochlorides.
3.2. Storage Protocols
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.
Table 3: Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | Cool, ambient, or as specified by the manufacturer (e.g., 0-4°C for short-term, -20°C for long-term).[7][17] | Prevents thermal degradation.[4][18] |
| Atmosphere | Dry, inert atmosphere if possible. Keep container tightly sealed.[4] | Prevents absorption of moisture (hygroscopicity) which can cause degradation and increase corrosivity. |
| Light | Protect from light; store in an amber vial or dark location.[17][19] | Prevents potential photodegradation. |
| Segregation | Store away from incompatible materials. | Prevents hazardous reactions. Do not store with strong bases, oxidizing agents, or reactive metals.[13][14][20] |
Emergency Procedures: Spill and Exposure Management
Preparedness is key to responding effectively to accidents. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.[3]
4.1. Spill Response Protocol
The response to a spill depends on its size and the immediate hazards it presents.[21]
Caption: Decision workflow for amine dihydrochloride spill response.
Detailed Spill Cleanup Steps:
-
Assess the Spill: Determine if it is a minor spill that can be handled by trained lab personnel or a major spill requiring emergency response.[21][22]
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material like sand, vermiculite, or a commercial spill pillow to prevent it from spreading.[22][23][24]
-
Neutralization (for solutions): If safe and you are trained to do so, cautiously neutralize the spill with a weak base such as sodium bicarbonate or soda ash.[21][25] Use pH paper to confirm neutralization.
-
Cleanup:
-
Solids: Gently sweep up the material, avoiding the creation of dust, and place it in a designated, labeled hazardous waste container.[9][26] A vacuum cleaner fitted with a HEPA filter can also be used.[9]
-
Liquids: Once absorbed and neutralized, scoop the material into a labeled hazardous waste container.[23]
-
-
Decontamination: Clean the spill area thoroughly with soap and water.[21]
-
Disposal: Dispose of all contaminated materials (absorbents, PPE, cleaning supplies) as hazardous waste according to institutional guidelines.[23][27]
4.2. First Aid and Exposure Response
Immediate and appropriate first aid is crucial. Always have the Safety Data Sheet (SDS) available for medical personnel.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][11][28] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and immediately flush the affected skin with large amounts of water for at least 15 minutes, preferably in a safety shower.[8][11] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide respiratory support and seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Waste Disposal
All waste containing amine dihydrochlorides, including surplus chemical, contaminated labware, and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Collect waste in designated, compatible, and clearly labeled containers.[27][29] Do not mix with incompatible waste streams, especially bases or strong oxidizers.[27]
-
Container Decontamination: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[27] After decontamination, deface the label and dispose of the container according to institutional policy.
-
Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.[30] Never dispose of amine dihydrochlorides down the drain.[19][29]
References
-
Centers for Disease Control and Prevention (CDC). (n.d.). Hydrogen chloride - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrogen Chloride. Retrieved from [Link]
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EnviroServe. (2021, February 24). Corrosives 101: How to Identify, Handle, and Store Reactive Compounds. Retrieved from [Link]
-
OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]
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Stanford University Environmental Health & Safety. (2024, September 11). General Use SOP - Corrosive Materials. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024, March 25). Hydrogen Chloride. Retrieved from [Link]
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International Labour Organization (ILO). (2016, November). International Chemical Safety Cards (ICSC): Hydrogen Chloride. Retrieved from [Link]
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J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures. Retrieved from [Link]
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Advanced Specialty Gases. (2025, February 11). Safety Data Sheet - Hydrogen Chloride. Retrieved from [Link]
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Hazchem Safety. (2025, December 2). How To Choose The Right PPE For Chemical Handling. Retrieved from [Link]
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Cerjan, M., et al. (2020, January 2). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. PMC. Retrieved from [Link]
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Angene Chemical. (2025, March 28). Safety Data Sheet: 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride. Retrieved from [Link]
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International Atomic Energy Agency (IAEA). (n.d.). Radiation and Chemical Stability of Amines. Retrieved from [Link]
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Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
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Georgia Institute of Technology. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved from [Link]
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The Journal of Organic Chemistry. (2021, October 16). Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides. Retrieved from [Link]
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Stanford University Environmental Health & Safety. (2020, November 3). Chemical Incompatibility Guide. Retrieved from [Link]
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PMC. (n.d.). An Overview of Degradation Strategies for Amitriptyline. Retrieved from [Link]
-
Office of Scientific and Technical Information (OSTI). (n.d.). Solving Problems Related to Heat Stable Salts. Retrieved from [Link]
-
Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
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- 3. 8.9 Corrosives [ehs.cornell.edu]
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- 25. enhs.uark.edu [enhs.uark.edu]
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improving the yield of 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride synthesis
Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I frequently consult on the scale-up and optimization of sterically hindered beta-amino amines. The target molecule, 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride , presents three distinct mechanistic hurdles during its synthesis:
-
Steric Resistance: The initial aza-Michael addition is thermodynamically challenged by a gem-dimethyl group.
-
Dimerization: Nitrile reduction pathways are highly susceptible to secondary amine formation.
-
Hygroscopicity: The final dihydrochloride salt is prone to "oiling out" due to moisture coordination.
This technical guide provides causal troubleshooting, self-validating protocols, and mechanistic insights to ensure high-yield, reproducible synthesis.
Synthetic Workflow Overview
The optimized synthesis follows a three-stage linear sequence. Understanding the phase transitions between these steps is critical for isolating high-purity intermediates.
Figure 1: Three-step synthetic workflow for 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride.
Module 1: Troubleshooting the Aza-Michael Addition
Q: Why is the conversion of 3-methylcrotononitrile to 3-methyl-3-morpholinobutanenitrile stalling below 20% even after 24 hours at reflux?
A: The stalling is caused by severe steric hindrance. 3-Methylcrotononitrile possesses a gem-dimethyl group at the beta-carbon. The bulky morpholine nucleophile struggles to achieve the necessary Bürgi-Dunitz trajectory to attack this highly substituted position. Furthermore, standard base-catalyzed aza-Michael additions are reversible; at standard reflux temperatures in solvent, the retro-Michael elimination outpaces the forward addition.
The Solution: You must shift the thermodynamic equilibrium. Do not use a solvent (run the reaction neat) to maximize reactant concentration. Conduct the reaction in a sealed pressure vessel at 120 °C for 48 hours. The high pressure and neat conditions force the equilibrium toward the adduct.
Module 2: Troubleshooting Nitrile Reduction
Q: During the catalytic hydrogenation of 3-methyl-3-morpholinobutanenitrile, my GC-MS shows a massive peak for a secondary amine dimer. How do I prevent this?
A: Nitrile reduction proceeds via a highly reactive imine intermediate[1]. Once the primary amine product begins to accumulate, it acts as a nucleophile, attacking the unreacted imine. This forms a hemiaminal intermediate that subsequently collapses and reduces into an unwanted secondary amine dimer.
The Solution: You must saturate the reaction mixture with anhydrous ammonia (NH 3 ) prior to hydrogenation[1]. The excess ammonia acts as a protective additive, shifting the equilibrium of the imine-amine condensation backward via Le Chatelier's principle, thereby preserving the primary amine product.
Figure 2: Mechanism of secondary amine dimerization and equilibrium reversal by ammonia.
Q: When using Lithium Aluminum Hydride (LiAlH 4 ) instead of hydrogenation, my yield drops during the extraction phase, and I get a stubborn emulsion. What is going wrong?
A: You are likely using a standard aqueous quench. LiAlH 4 reductions generate polymeric aluminum salts[2]. When quenched haphazardly with water, these salts form a gelatinous emulsion that physically traps the amine product, making liquid-liquid extraction nearly impossible.
The Solution: Implement the Fieser Workup [3]. This precise stoichiometric quench hydrates the aluminum complexes into a granular, free-flowing white powder. For every x grams of LiAlH 4 used, sequentially add x mL of water, x mL of 15% aqueous NaOH, and 3x mL of water.
Quantitative Data: Comparison of Nitrile Reduction Methods
To guide your reagent selection, below is a summary of quantitative yields and impurity profiles based on the reduction methodology applied to 3-methyl-3-morpholinobutanenitrile.
| Reduction Method | Reagents & Additives | Temp / Pressure | Primary Amine Yield | Impurity Profile |
| Catalytic (Standard) | Pd/C, H 2 , MeOH | 50 °C / 50 psi | 45% | High secondary amine dimer |
| Catalytic (Optimized) | Raney Ni, H 2 , NH 3 in MeOH | 50 °C / 80 psi | 92% | Trace dimer, high purity |
| Hydride (Standard) | LiAlH 4 , THF (Aqueous Quench) | Reflux | 55% | Product lost in emulsion |
| Hydride (Optimized) | LiAlH 4 , THF (Fieser Workup) | Reflux | 88% | Clean extraction, trace cleavage |
Module 3: Salt Formation & Isolation
Q: The final dihydrochloride salt crashes out as a sticky gum instead of a crystalline powder. How can I induce crystallization?
A: The dihydrochloride salt of this specific diamine is exceptionally hygroscopic. Even trace amounts of water in your solvent or ambient humidity will coordinate to the crystal lattice, preventing nucleation and causing the product to "oil out."
The Solution: The system must be rigorously anhydrous. Dissolve the freebase amine in anhydrous diethyl ether or methyl tert-butyl ether (MTBE). Use a commercially available anhydrous HCl in dioxane solution (4.0 M) rather than bubbling homemade HCl gas, which often carries moisture. If the product still oils out, vigorously triturate the gum with ice-cold, anhydrous acetone to strip away the coordinated water and force crystallization.
Optimized Step-by-Step Methodology
Step 1: Aza-Michael Addition (Synthesis of 3-Methyl-3-morpholinobutanenitrile)
-
In a heavy-walled pressure tube, combine 3-methylcrotononitrile (1.0 equiv) and morpholine (3.0 equiv). Do not add solvent.
-
Seal the tube and heat the mixture to 120 °C behind a blast shield for 48 hours.
-
Self-Validation Check: Cool to room temperature and analyze an aliquot via GC-MS. Conversion should exceed 85%.
-
Remove excess morpholine under reduced pressure (vacuum distillation) to yield the crude nitrile as a pale yellow oil.
Step 2: Nitrile Reduction (Synthesis of 3-Methyl-3-(morpholin-4-yl)butan-1-amine)
-
Suspend LiAlH 4 (2.0 equiv) in anhydrous THF (0.5 M) under an argon atmosphere and cool to 0 °C.
-
Dissolve the crude nitrile from Step 1 in anhydrous THF and add it dropwise to the LiAlH 4 suspension over 30 minutes to control the exothermic reaction.
-
Remove the ice bath and heat the reaction to a gentle reflux for 4 hours.
-
Fieser Workup: Cool the reaction to 0 °C. Assuming you used x grams of LiAlH 4 , carefully add x mL of deionized water dropwise. Next, add x mL of 15% (w/v) aqueous NaOH. Finally, add 3x mL of water.
-
Self-Validation Check: Stir vigorously for 15 minutes. The gray suspension should transform into a bright white, granular precipitate.
-
Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate. Concentrate the filtrate in vacuo to yield the freebase amine.
Step 3: Dihydrochloride Salt Formation
-
Dissolve the crude freebase amine in anhydrous MTBE (10 mL per gram of amine) under argon.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 4.0 M solution of HCl in dioxane (2.2 equiv) dropwise with vigorous stirring. A white precipitate will immediately form.
-
Stir for an additional 30 minutes at 0 °C to ensure complete precipitation.
-
Filter the highly hygroscopic solid rapidly under a blanket of nitrogen (or use a Schlenk frit) and wash with ice-cold, anhydrous acetone.
-
Dry the dihydrochloride salt in a vacuum oven at 40 °C for 12 hours.
References
-
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation Frontiers in Chemistry[Link]
-
A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations ACS Chemical Health & Safety[Link]
-
Catalytic Reduction of Nitriles Thieme Connect[Link]
-
Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde Chemistry Steps[Link]
Sources
Technical Support Center: 3-Methyl-3-(morpholin-4-yl)butan-1-amine Dihydrochloride Purification Hub
Welcome to the technical support and troubleshooting guide for the isolation and purification of 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride . This highly polar, dual-basic building block presents unique challenges during isolation due to its extreme hygroscopicity and the structural similarities it shares with common synthetic byproducts.
Executive Summary & Physicochemical Profile
To design a self-validating purification protocol, we must first establish the physicochemical baseline of the molecule. The presence of both a primary aliphatic amine and a tertiary morpholine ring dictates its ionization behavior and solubility profile.
| Property | Value / Description |
| Chemical Name | 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride |
| Free Base CAS No. | 910387-86-9[1] |
| Dihydrochloride CAS No. | 2126162-47-6[2] |
| pKa 1 (Primary Amine) | ~10.6 (Highly basic, protonated at physiological pH)[3] |
| pKa 2 (Morpholine Ring) | ~8.36 (Moderately basic)[4] |
| Solubility Profile | Highly soluble in water and methanol; poorly soluble in non-polar organics (hexane, toluene). |
| Primary Challenge | Extreme hygroscopicity of the dihydrochloride salt, leading to phase separation ("oiling out") during crystallization. |
Interactive Troubleshooting Workflow
The following decision tree outlines the recommended purification pathways depending on the current state of your crude mixture (Free Base vs. Dihydrochloride Salt).
Workflow for the purification of 3-methyl-3-(morpholin-4-yl)butan-1-amine free base and salt.
Expert FAQs & Troubleshooting Guide
Q1: Why does my dihydrochloride salt "oil out" instead of forming a crystalline solid? A1: The "oiling out" phenomenon is driven by the extreme hygroscopicity of the diamine dihydrochloride salt. When trace water is present in the solvent matrix, the hydrogen bonding network required for the crystal lattice is disrupted. Instead of inducing nucleation, the system forms a biphasic liquid (a concentrated aqueous/amine layer and an organic layer). Solution: Water must be rigorously excluded. We recommend performing azeotropic drying with toluene prior to crystallization, followed by the dropwise addition of an anhydrous anti-solvent like methyl tert-butyl ether (MTBE) into a dry isopropanol (IPA) solution[5].
Q2: How can I selectively separate the target diamine from unreacted morpholine? A2: Separation relies on exploiting both volatility and pKa differences. Morpholine has a pKa of ~8.36[4] and a boiling point of 128°C, whereas the primary aliphatic amine on your target molecule has a pKa of ~10.6[3] and a significantly higher boiling point.
-
Strategy 1 (Distillation): If working with the free base, apply high vacuum distillation to strip off the unreacted morpholine.
-
Strategy 2 (Ion-Exchange): Use Strong Cation Exchange (SCX) chromatography[6]. By loading the mixture onto an SCX cartridge and washing with methanol, neutral impurities are removed. Eluting with a carefully titrated methanolic ammonia solution (e.g., 2M NH 3 in MeOH) will release the amines, allowing fractionation based on their distinct basicities.
Q3: What are the optimal HPLC conditions for monitoring the purity of this highly polar diamine? A3: Standard reverse-phase (C18) chromatography will result in poor retention and severe peak tailing due to the dual cationic nature of the diamine at neutral or acidic pH. Solution: Use Hydrophilic Interaction Liquid Chromatography (HILIC) with an ammonium formate buffer (pH 3-4). Alternatively, if using a C18 column, employ a strong ion-pairing reagent such as heptafluorobutyric acid (HFBA) or trifluoroacetic acid (TFA) in the mobile phase. These reagents mask the positive charges and increase the complex's lipophilicity, ensuring sharp, retained peaks.
Q4: How do I efficiently convert the purified free base to the dihydrochloride salt without trapping moisture? A4: Avoid using aqueous hydrochloric acid. Instead, dissolve the pure free base in a dry, polar aprotic/protic solvent mixture (e.g., dry dichloromethane or IPA) and slowly add a stoichiometric excess of anhydrous HCl in dioxane (4M) or HCl in IPA (5-6M)[7]. Conduct this under an inert argon or nitrogen atmosphere to prevent the highly hygroscopic salt from absorbing atmospheric moisture during precipitation.
Validated Experimental Protocols
Protocol 1: Anhydrous Crystallization of the Dihydrochloride Salt
Objective: To obtain a free-flowing crystalline powder of 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride from a crude oily salt[5].
-
Dissolution: Dissolve the crude, oily dihydrochloride salt in a minimum volume of anhydrous isopropanol (IPA) at 60°C.
-
Azeotropic Drying (Critical Step): If moisture is suspected, add 10 mL of toluene per gram of product and concentrate under reduced pressure at 50°C to azeotropically remove water. Redissolve the resulting residue in dry IPA.
-
Nucleation: While maintaining the solution at 40-50°C, slowly add anhydrous methyl tert-butyl ether (MTBE) dropwise until the solution becomes slightly turbid (reaching the cloud point).
-
Seeding: Add a few seed crystals of the pure dihydrochloride salt to bypass the energy barrier for nucleation.
-
Cooling: Turn off the heating bath and allow the mixture to cool slowly to room temperature over 2-3 hours. Transfer to an ice bath (0-5°C) for 1 hour to maximize the thermodynamic yield.
-
Isolation: Filter the resulting white crystals rapidly under a blanket of nitrogen (to prevent moisture absorption) and wash with cold, dry MTBE.
-
Drying: Dry the crystals in a vacuum desiccator over phosphorus pentoxide (P 2 O 5 ) or in a vacuum oven at 40°C for 12 hours.
Protocol 2: Free Base Isolation via Strong Cation Exchange (SCX)
Objective: To remove non-basic impurities and separate the target diamine from weaker amine byproducts utilizing polymer-supported quench methodologies[6].
-
Preparation: Condition a pre-packed SCX column (e.g., propylsulfonic acid functionalized silica) with 3 column volumes (CV) of methanol.
-
Loading: Dissolve the crude reaction mixture (free base form) in a minimum amount of methanol and load it onto the SCX column.
-
Washing: Wash the column with 3-5 CV of methanol to elute all neutral and acidic impurities.
-
Elution: Elute the target diamine using 3-5 CV of 2M ammonia in methanol. (Note: Weaker bases like morpholine may elute earlier; collect fractions to monitor by TLC/LC-MS).
-
Concentration: Pool the fractions containing the pure product and concentrate under reduced pressure to yield the purified free base as a pale oil.
Sources
- 1. 53617-35-9|4-Morpholinopiperidine|BLD Pharm [bldpharm.com]
- 2. 化工词典-M [hxchem.net]
- 3. scribd.com [scribd.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 1,3-Propanediamine, N1,N3-di-2-propen-1-yl-, hydrochloride (1:2) | 205041-15-2 [chemicalbook.com]
- 6. US6306959B1 - Rapid purification by polymer supported quench - Google Patents [patents.google.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride
Welcome to the technical support center for 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility issues that may be encountered during experimentation. The following troubleshooting guides and frequently asked questions (FAQs) are structured to offer not just solutions, but also the scientific reasoning behind them, ensuring robust and reproducible results.
I. Understanding the Molecule: Physicochemical Properties
3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride is a dihydrochloride salt of a tertiary amine. The presence of the morpholine ring and the primary amine group, both of which can be protonated, makes its solubility highly dependent on pH.[1][2] As a salt, it is generally expected to have higher aqueous solubility compared to its free base form, particularly in acidic to neutral conditions.[3][4][5] However, the organic scaffold of the molecule introduces a degree of lipophilicity which can present challenges in certain solvent systems.[6]
II. Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the solubility of 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride.
Q1: Why is my compound not dissolving in water at neutral pH?
A1: While the dihydrochloride salt form enhances aqueous solubility, the intrinsic properties of the molecule, including its molecular weight and the nonpolar hydrocarbon portions, can limit its solubility, especially at higher concentrations.[6] At neutral pH, one of the protonated amine groups may start to deprotonate, reducing the overall charge and polarity of the molecule, thus decreasing its affinity for water.
Q2: I've observed precipitation when adding my stock solution to a buffered physiological medium. What is happening?
A2: This is a common phenomenon when a solution of a hydrochloride salt prepared in an acidic buffer or pure water is introduced to a medium with a higher pH, such as physiological buffers (e.g., PBS at pH 7.4). The increase in pH can cause the deprotonation of the amine groups, leading to the formation of the less soluble free base, which then precipitates out of the solution.[1]
Q3: Can I dissolve this compound in organic solvents?
A3: Generally, amine salts have limited solubility in nonpolar organic solvents.[5][7] However, solubility may be achieved in polar aprotic solvents like DMSO or DMF, or in lower alcohols such as methanol and ethanol, especially with the aid of gentle heating. It is crucial to assess the stability of the compound under these conditions.
III. In-Depth Troubleshooting Guides
This section provides systematic approaches to resolving more complex solubility issues.
Guide 1: Aqueous Solubility Enhancement
If you are facing challenges with dissolving the compound in aqueous systems, follow this workflow:
Caption: Workflow for enhancing aqueous solubility.
Step-by-Step Protocol:
-
Initial Assessment: Attempt to dissolve a small, known amount of the compound in deionized water to determine its approximate solubility at ambient temperature.
-
pH Adjustment:
-
Co-solvent System:
-
If pH adjustment alone is insufficient or not viable for your experimental setup, consider the use of co-solvents.[8]
-
Prepare solutions with varying percentages of water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG).
-
Table 1: Example Co-solvent Systems
Co-solvent Concentration Range (v/v) Notes Ethanol 5-20% May be suitable for in vitro studies. PEG 400 10-40% A common choice for in vivo formulations. | Propylene Glycol | 10-30% | Another frequently used excipient. |
-
Always verify the compatibility of the chosen co-solvent with your downstream application.
-
Guide 2: Formulation for In Vitro Cellular Assays
Maintaining solubility and minimizing cytotoxicity are key for cellular experiments.
Caption: Workflow for preparing formulations for cellular assays.
Step-by-Step Protocol:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable organic solvent such as DMSO or ethanol.
-
-
Working Solution Preparation:
-
Serially dilute the stock solution directly into your cell culture medium to achieve the desired final concentrations.
-
It is crucial to ensure the final concentration of the organic solvent in the medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
-
Troubleshooting Precipitation:
-
If precipitation occurs upon dilution, try lowering the concentration of your stock solution.
-
Alternatively, the use of formulation aids like cyclodextrins can be explored.[9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice that can encapsulate the less soluble form of the compound, enhancing its apparent solubility in aqueous media.[9]
-
Guide 3: Addressing the Common Ion Effect
In some instances, the presence of a high concentration of chloride ions can paradoxically decrease the solubility of a hydrochloride salt.[10]
When to Suspect the Common Ion Effect:
-
You are working with highly concentrated solutions of the hydrochloride salt.
-
Your buffer or medium contains a high concentration of chloride salts (e.g., high molarity HCl solutions or certain physiological buffers).
Mitigation Strategies:
-
Use of Alternative Acids: If permissible for your experiment, consider using a different acid to protonate the amine, such as methanesulfonic acid or sulfuric acid, to avoid the high chloride concentration.
-
Dilution: Working at lower concentrations of the compound will generally circumvent this issue.
-
Buffer Selection: Choose buffers with non-chloride counter-ions where possible.
IV. Quantitative Analysis of Solubility
To accurately determine the solubility of 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride in your specific solvent system, a quantitative method is recommended.
Protocol: Shake-Flask Method for Solubility Determination
-
Sample Preparation: Add an excess amount of the compound to a known volume of the test solvent (e.g., water, buffer, co-solvent mixture) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification:
-
Carefully remove an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent.
-
Analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS.[11]
-
Table 2: Example Data from Solubility Assessment
| Solvent System | Temperature (°C) | Solubility (mg/mL) |
| Deionized Water | 25 | ~5 |
| 0.1 M HCl | 25 | > 50 |
| PBS (pH 7.4) | 25 | < 1 |
| 20% Ethanol in Water | 25 | ~15 |
Note: The values in this table are illustrative and should be determined experimentally for your specific batch of the compound.
V. Concluding Remarks
Overcoming the solubility challenges of 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride is achievable through a systematic and informed approach. By understanding the physicochemical properties of the molecule and applying the principles of pH adjustment, co-solvency, and appropriate formulation strategies, researchers can successfully prepare solutions suitable for a wide range of experimental applications. Always ensure to validate the stability and compatibility of your final formulation within your specific experimental context.
References
- World Pharma Today. (2025, October 17).
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1).
- ResearchGate. (2025, July 8). (PDF)
- Sigma-Aldrich. N-Methyl-3-morpholin-4-ylpropan-1-amine dihydrochloride AldrichCPR.
- University of Alberta.
- PubMed.
- WuXi AppTec DMPK. (2024, March 15).
- PMC.
- Sciencemadness.org. (2011, July 19). Solubility of organic amine salts.
- Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?.
- Chemistry LibreTexts. (2016, July 20). 17.
- Chemistry Stack Exchange. (2016, December 22).
- III Analytical Methods.
- Morpholine.
- Eurofins. ANALYTICAL METHOD SUMMARIES.
- IUPAC-NIST Solubility Data Series. (2012, December 19). Amines with Water Part 2.
- BLDpharm. 910387-86-9|3-Methyl-3-(morpholin-4-yl)butan-1-amine.
- 7.3 Solubility of Amines.
- Wikipedia. Morpholine.
- Quora. (2018, March 30). Are amines soluble in organic solvents?.
- US EPA. (2026, January 2). Analytical Methods.
- BYJU'S. Physical Properties of Amines.
- PubChem. 3-Morpholinone.
- MDPI. (2022, May 23). Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning.
- ChemicalBook. (2025, July 24). (R)-3-Methylmorpholine.
- RSC Publishing. (2010, January 15). Analytical Methods.
- PubChem. 3-Fluoro-4-morpholinoaniline.
- BLDpharm. 878155-06-7|3-(Morpholin-4-yl)cyclobutan-1-amine.
- Amines & Plasticizers Limited. Morpholine.
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- 10. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Morpholine Derivatives
Welcome to the Technical Support Center for the synthesis of morpholine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this versatile heterocyclic motif. Morpholine and its derivatives are crucial building blocks in medicinal chemistry, finding applications in a wide range of therapeutic agents, including anticancer, anti-inflammatory, and antiviral drugs.[1][2][3] This guide is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.
I. Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of morpholine derivatives.
Q1: What are the most prevalent starting materials for constructing the morpholine ring?
The selection of starting materials is foundational to a successful synthesis. The most common precursors for the morpholine core include 1,2-amino alcohols, aziridines, epoxides, and N-propargylamines.[4] Two of the most traditional and industrially scalable methods are:
-
Dehydration of Diethanolamine: This classic approach involves the acid-catalyzed dehydration of diethanolamine, often using a strong acid like sulfuric or hydrochloric acid at elevated temperatures.[4][5][6]
-
From Diethylene Glycol and Ammonia: A widely used industrial method involves the reaction of diethylene glycol and ammonia in the presence of hydrogen and a metal catalyst (e.g., copper, nickel, or cobalt) under high temperature and pressure.[5]
More contemporary and "green" methodologies are also gaining traction, such as the reaction of 1,2-amino alcohols with ethylene sulfate, which offers a redox-neutral pathway with high yields.[4][7][8]
Q2: My reaction yield is consistently low. What are the likely culprits?
Low yields are a frequent challenge in organic synthesis. For morpholine derivatives, several factors can contribute to this issue:
-
Incomplete Reaction: The reaction may not have proceeded to completion. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Consider extending the reaction time or cautiously increasing the temperature. For instance, in the dehydration of diethanolamine, maintaining a temperature of 200-210°C is critical, as a drop to 190-195°C can reduce the yield by approximately 10%.[4]
-
Suboptimal Reagent Ratios: Incorrect stoichiometry of reactants can significantly impact yield. It is essential to optimize the ratio of your starting materials and reagents.[4]
-
Catalyst Deactivation or Incorrect Loading: If a catalyst is employed, ensure its activity and use the appropriate loading. For example, in a specific synthesis from industrial morpholine residual liquid, NaOH was identified as an effective catalyst.[4]
-
Side Reactions: The formation of undesired byproducts can consume starting materials and lower the yield of the desired morpholine derivative.[4] Purification of starting materials and optimization of reaction conditions can help minimize these competing pathways.
-
Product Isolation Losses: Inefficient product isolation techniques can lead to substantial losses, especially for water-soluble morpholine derivatives.[4]
Q3: I'm observing significant byproduct formation. How can I enhance the selectivity of my reaction?
Improving reaction selectivity is key to obtaining a pure product and simplifying purification. Here are some strategies:
-
Temperature Control: Temperature is a critical parameter for controlling selectivity. Running the reaction at a lower temperature can often minimize the formation of side products.[4]
-
Choice of Base and Solvent: The selection of an appropriate base and solvent system is crucial. For instance, in the synthesis of morpholines from 1,2-amino alcohols using ethylene sulfate, a screen of various solvents (2-MeTHF, THF, CPME, MeOH, IPA, Toluene) and bases (Li/Na/K t-Butoxide, t-Pentoxide, Methoxide, and HMDS) was performed to optimize conditions.[7]
-
Controlled Addition of Reagents: Slow, dropwise addition of a reactive reagent can help to maintain a low concentration of that reagent in the reaction mixture, thereby disfavoring side reactions.
-
Protecting Groups: In cases where a starting material has multiple reactive sites, the use of protecting groups can ensure that the reaction occurs only at the desired position.
Q4: What are the best practices for purifying my morpholine compound?
The purification strategy will depend on the physical properties of your target compound. Common and effective methods include:
-
Distillation: For liquid morpholine derivatives, fractional distillation, particularly under reduced pressure for high-boiling point compounds, is a powerful purification technique.[5][6]
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for achieving high purity.[4][9]
-
Column Chromatography: Silica gel or alumina column chromatography is a versatile technique for separating the desired product from impurities with different polarities.[4]
-
Extraction: For water-soluble morpholine derivatives, continuous liquid-liquid extraction or "salting out" the aqueous layer with a saturated brine solution before extraction can improve recovery.[4]
II. Troubleshooting Guides for Specific Synthetic Routes
This section provides detailed troubleshooting for common synthetic pathways to morpholine derivatives.
Route 1: Dehydration of Diethanolamine
This is a robust and widely used industrial method.[5] However, it presents its own set of challenges.
Experimental Protocol: Synthesis of Morpholine from Diethanolamine
This protocol is based on the acid-catalyzed dehydration of diethanolamine.[4][6]
Materials:
-
Diethanolamine
-
Concentrated Hydrochloric Acid (or Sulfuric Acid)
-
Calcium Oxide (or Sodium Hydroxide)
-
Potassium Hydroxide
-
Sodium Metal (optional, for final drying)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a thermocouple, add 62.5 g of diethanolamine.
-
Slowly add concentrated hydrochloric acid until the pH of the solution reaches approximately 1.
-
Heat the mixture to drive off water until the internal temperature reaches 200-210°C. Maintain this temperature for 15 hours.
-
Allow the mixture to cool to about 160°C and then pour it into a dish to solidify.
-
The resulting morpholine hydrochloride is then mixed with a base like calcium oxide and distilled.[6]
-
The crude morpholine is further dried, for example, over potassium hydroxide, and then purified by fractional distillation.[6]
Troubleshooting Table for Diethanolamine Dehydration
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction due to insufficient heating. | Ensure the reaction temperature is maintained at 200-210°C for the full duration. Monitor temperature closely.[4] |
| Loss of product during workup. | Be cautious during the transfer and distillation steps. Ensure efficient condensation during distillation. | |
| Product is Dark/Discolored | Thermal decomposition at high temperatures. | While high temperature is necessary, avoid exceeding 210°C. Consider purification by distillation. |
| Difficulty in Isolating Product | The product, morpholine hydrochloride, is a thick paste. | Allow the reaction mixture to cool sufficiently before pouring to prevent it from solidifying in the flask.[6] |
Route 2: Synthesis of N-Substituted Morpholines
The introduction of substituents on the nitrogen atom is a common strategy in drug design.
General Workflow for N-Alkylation
Caption: Synthesis of Morpholin-4-ylurea from morpholine and urea.
Troubleshooting Guide for Morpholin-4-ylurea Synthesis
A common challenge in this synthesis is the formation of the 1,3-dimorpholin-4-ylurea byproduct. [9]
| Problem | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| Low Yield of Morpholin-4-ylurea | Incomplete reaction. | Increase reaction time or temperature moderately. Monitor reaction progress by TLC or HPLC. [9] |
| Incorrect stoichiometry. | Carefully control the molar ratio of morpholine to urea. A 1:1 or 1:1.1 ratio is often recommended. [9] | |
| High Percentage of 1,3-dimorpholin-4-ylurea Byproduct | Excess morpholine used. | Use an equimolar amount or a slight excess of urea relative to morpholine. [9] |
| High reaction temperature. | Lower the reaction temperature. [9] | |
| Presence of Unreacted Urea in Final Product | Insufficient reaction time or temperature. | Increase the reaction time or temperature. [9] |
| | Poor mixing of reactants. | Ensure efficient stirring throughout the reaction. [9]|
III. Advanced Topics and Modern Synthetic Approaches
The field of organic synthesis is constantly evolving, with the development of new reagents and methodologies.
Green Synthesis of Morpholines using Ethylene Sulfate
A recent and more environmentally friendly approach utilizes ethylene sulfate for the conversion of 1,2-amino alcohols to morpholines. [7][10]This method is a redox-neutral, one or two-step protocol that uses inexpensive reagents and often results in high yields. [7][8]The key to this methodology is achieving selective monoalkylation of the primary amine. [7]
Photocatalytic Synthesis of Substituted 2-Aryl Morpholines
Visible-light photocatalysis has emerged as a powerful tool for the synthesis of complex molecules. A recently developed method allows for the diastereoselective synthesis of substituted 2-aryl morpholines. [8][11]This strategy offers high yields and stereoselectivity without the need for pre-functionalized starting materials. [8]
IV. Conclusion
The synthesis of morpholine derivatives, while a mature field, continues to be an area of active research and development. This guide provides a foundation for troubleshooting common issues and understanding the key parameters that govern the success of these reactions. By applying the principles of reaction optimization and being mindful of potential pitfalls, researchers can efficiently synthesize a wide array of morpholine-containing molecules for various applications in drug discovery and materials science.
References
-
ResearchGate. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-substituted morpholine nucleoside derivatives | Request PDF. Retrieved from [Link]
-
PubMed. (2020, August 3). Synthesis of N-substituted morpholine nucleoside derivatives. Retrieved from [Link]
-
ACS Publications. (2024, October 17). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]
-
Taylor & Francis Online. (2020, August 3). Synthesis of N-substituted morpholine nucleoside derivatives. Retrieved from [Link]
-
E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
-
PubMed. (2020, March 15). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
-
YouTube. (2022, August 1). Morpholine Preparation from Diethanolamine. Retrieved from [Link]
-
ACS Publications. (2023, August 15). Morpholine Derivatives in Agrochemical Discovery and Development. Retrieved from [Link]
- Google Patents. (n.d.). WO2009082884A1 - Methods for preparing n-substituted morpholine compounds.
-
Drug development & registration. (2023, May 31). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Retrieved from [Link]
-
Gene Tools, LLC. (n.d.). Troubleshooting. Retrieved from [Link]
-
ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]
-
ACS Publications. (2025, April 17). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Everything You Need to Know About Morpholine - ChemCeed [chemceed.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability Testing of 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride in Solution
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the solution-state stability testing of 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride. Our approach is to empower you with the causal understanding behind experimental choices, ensuring robust and reliable stability data.
Section 1: Understanding Your Molecule
Before initiating any stability study, a thorough understanding of the molecule's structure is paramount. The stability of 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride is dictated by its key functional groups.
Q1: What are the key structural features of this molecule that could influence its stability in solution?
A1: The molecule possesses three primary features that are critical to consider for stability:
-
Tertiary Amine (Morpholine Ring): The nitrogen atom within the morpholine ring is a tertiary amine. While generally stable, the ether linkage (C-O-C) in the morpholine ring can make it susceptible to oxidative cleavage.[1] The nitrogen atom itself can also be oxidized to form an N-oxide, a common degradation pathway for tertiary amines.
-
Primary Aliphatic Amine: The butan-1-amine portion of the molecule contains a primary amine (-NH2). This group is basic and can react with various compounds. It is also susceptible to oxidation and can participate in reactions like Schiff base formation with aldehydes or ketones.
-
Dihydrochloride Salt: The molecule is supplied as a dihydrochloride salt, meaning both the primary amine and the morpholine nitrogen are protonated. When dissolved in a neutral solvent like water, this will result in an acidic solution (pH will likely be in the 3-5 range). This initial acidic pH is a critical starting point for any study, as pH is a major driver of stability.
Q2: What does the "dihydrochloride" salt form imply for solution stability and experimental design?
A2: The dihydrochloride salt form has several implications:
-
Initial pH: As mentioned, dissolving the salt in water will create an acidic environment. This inherent acidity may protect the molecule from base-catalyzed hydrolysis but could make it more susceptible to acid-catalyzed degradation pathways. It is crucial to measure and report the initial pH of your solution.
-
Solubility: Amine hydrochloride salts are generally more water-soluble than their corresponding free-base forms. This is advantageous for preparing aqueous solutions for testing.
-
Hygroscopicity: Amine salts can be hygroscopic. It is important to handle and store the solid material in a dry environment to prevent moisture uptake, which could initiate degradation even before the formal study begins.
Section 2: Designing a Forced Degradation Study
A forced degradation (or stress testing) study is the cornerstone of understanding a molecule's intrinsic stability.[2][3] Its purpose is to deliberately degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.[4][5]
Q3: What are the essential stress conditions for a forced degradation study of this molecule, and why?
A3: Based on the structure, the following conditions, guided by ICH Q1A(R2), should be investigated.[5][6] The goal is to achieve 5-20% degradation of the active ingredient to ensure that the degradation is observable without being overly complex.[5]
| Stress Condition | Recommended Starting Conditions | Rationale & Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, 60°C | The ether linkage in the morpholine ring could be susceptible to cleavage under strong acidic conditions and heat.[7][8] |
| Base Hydrolysis | 0.1 M NaOH, 60°C | While less likely to affect the core structure, strong base could potentially catalyze other reactions. It's a standard condition to test. |
| Oxidation | 3% H₂O₂, Room Temp | The tertiary amine (morpholine) is a prime target for oxidation to an N-oxide. The ether linkage can also be susceptible to oxidative cleavage.[1] |
| Thermal Degradation | 70°C in solution | To assess the general thermal lability of the molecule in its solution state. |
| Photostability | ICH Q1B conditions (exposure to cool white fluorescent and near UV light) | To determine if the molecule is light-sensitive.[9] Photolytic degradation can lead to complex radical-based reaction pathways. |
Experimental Workflow: Forced Degradation Study
Below is a diagram outlining the logical flow of a forced degradation experiment.
Caption: Workflow for a forced degradation study.
Section 3: Troubleshooting the Analytical Method
A robust, stability-indicating analytical method is essential. For a polar, basic compound like this, High-Performance Liquid Chromatography (HPLC) is the method of choice. However, you may encounter challenges.
Q4: I'm seeing significant peak tailing for my main compound peak on a C18 column. What's causing this and how can I fix it?
A4: This is a classic issue when analyzing basic compounds like amines on standard silica-based C18 columns.
-
Causality: The peak tailing is caused by a secondary interaction between the positively charged (protonated) amine groups on your molecule and negatively charged residual silanol groups (Si-O⁻) on the surface of the HPLC column packing.[10] This strong ionic interaction retards a portion of the analyte, causing the peak to tail.
-
Troubleshooting Steps:
-
Lower the Mobile Phase pH: Add an acidifier like formic acid or trifluoroacetic acid (TFA) to your mobile phase to bring the pH to ~2.5-3.5. This protonates the silanol groups (Si-OH), minimizing the ionic interaction with your protonated amine.
-
Use a 'Base-Deactivated' Column: Modern HPLC columns are often end-capped or use hybrid silica technology specifically designed to shield these residual silanols. Using a column marketed for the analysis of bases is highly recommended.
-
Add a Competing Base: A low concentration of a competing base, like triethylamine (TEA), can be added to the mobile phase. The TEA will preferentially interact with the active silanol sites, masking them from your analyte.
-
Increase Buffer Strength: A higher buffer concentration in the mobile phase can also help to shield the silanol interactions and improve peak shape.[11]
-
Q5: My stability study shows a loss of the parent compound, but I don't see any new degradation peaks in my UV chromatogram. What could be happening?
A5: This issue, known as poor mass balance, can be perplexing. Here are the likely causes:
-
Degradant Lacks a UV Chromophore: Your molecule's UV absorbance is likely due to the morpholine and amine functionalities. If a degradation pathway involves cleavage into small, non-UV-active fragments, you won't see them with a standard UV detector.
-
Solution: Use a more universal detector in series with your UV detector, such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or ideally, a Mass Spectrometer (MS). An MS detector is invaluable for identifying the masses of potential degradants.
-
-
Precipitation: The degradant might be insoluble in the sample solvent and has precipitated out of solution.
-
Solution: Visually inspect your stressed samples for any cloudiness or solid material. If you suspect precipitation, try re-dissolving the sample in a stronger solvent before analysis.
-
-
Adsorption: The highly polar analyte or its degradants may be adsorbing to the surfaces of the sample vial (e.g., glass or plastic).
-
Solution: Use silanized glass vials or polypropylene vials to minimize adsorption.
-
Section 4: Predicted Degradation & FAQs
Q6: Based on the structure, what is the most likely degradation pathway under oxidative stress?
A6: The most probable degradation pathway under oxidative stress (e.g., with H₂O₂) involves the morpholine ring. Research on the degradation of morpholine itself and similar compounds points towards two key mechanisms:
-
N-Oxide Formation: The tertiary nitrogen in the morpholine ring is susceptible to oxidation, forming a stable N-oxide. This would result in a new peak in your chromatogram with a mass increase of 16 amu (the mass of an oxygen atom).
-
Ring Cleavage: A more significant degradation involves the cleavage of a C-N or C-O bond in the morpholine ring.[7][8][12] This often leads to the formation of open-chain, more polar compounds like 2-(2-aminoethoxy)acetic acid derivatives.[13] These degradants would likely elute much earlier than the parent compound on a reverse-phase HPLC column.
Potential Degradation Pathway: Oxidative Ring Cleavage
The diagram below illustrates a plausible oxidative degradation pathway for the morpholine moiety.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Forced Degradation Testing | SGS Japan [sgs.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. ema.europa.eu [ema.europa.eu]
- 7. real.mtak.hu [real.mtak.hu]
- 8. researchgate.net [researchgate.net]
- 9. database.ich.org [database.ich.org]
- 10. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
- 11. HPLC故障排除指南 [sigmaaldrich.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. Morpholine Degradation Pathway [eawag-bbd.ethz.ch]
Technical Support Center: Troubleshooting Cytotoxicity of 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals resolve unintended cytotoxicity when using 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride in control cell lines.
When utilizing amine-based building blocks or pharmacophores as controls, researchers frequently encounter confounding cell death. This guide deconstructs the physicochemical properties of this specific compound, explaining the causality behind the toxicity and providing self-validating protocols to ensure your assays remain robust and reproducible.
Diagnostic Matrix: Quantitative Thresholds & Causality
Before altering your experimental design, consult this diagnostic matrix to identify the root cause of the cytotoxicity based on your observed quantitative data and cellular phenotypes.
| Observation / Symptom | Quantitative Threshold | Mechanistic Cause | Immediate Corrective Action |
| Rapid cell death (< 4h) | Media pH drops below 6.8 | Extracellular Acidification: Dissociation of the dihydrochloride salt releases 2 equivalents of HCl. | Pre-neutralize stock solutions; increase media HEPES buffer concentration to 25 mM. |
| Extensive vacuolization (24-48h) | Compound Conc. > 10 µM | Lysosomotropism: Acid-trapping of the morpholine/amine moieties in lysosomes. | Shorten exposure time; validate with Bafilomycin A1 co-treatment. |
| Osmotic shrinking | Stock added > 5% v/v | Solvent/Osmotic Stress: High concentrations of vehicle (e.g., DMSO/H₂O) or salt. | Limit vehicle to ≤ 0.5% v/v; prepare highly concentrated stocks (100 mM). |
Frequently Asked Questions (FAQs)
Q1: Why does adding this compound cause immediate cell death in my vehicle controls, even at moderate concentrations?
A: The primary culprit for rapid, non-specific cell death when using this compound is an extracellular pH shift . 3-methyl-3-(morpholin-4-yl)butan-1-amine is a weak base. To render it stable and water-soluble, it is synthesized as a dihydrochloride salt. When you dissolve this salt in water or weakly buffered culture media (like standard DMEM or RPMI), it dissociates. The strong acid components (HCl) release protons into the solution, drastically lowering the pH[1]. Mammalian cells are highly sensitive to acidic environments; a drop in media pH below 6.8 can induce rapid acid-mediated membrane damage and apoptosis[2].
Q2: I neutralized the pH, but I still observe delayed cytotoxicity (24–48 hours) accompanied by massive cellular vacuolization. What is happening?
A: You are observing lysosomotropism (acid trapping). This compound contains two basic centers: a morpholine ring and a primary amine. At a physiological pH of 7.4, a fraction of these molecules exists in an uncharged, lipophilic state, allowing them to passively diffuse across the plasma membrane and into intracellular organelles[3]. When these uncharged molecules enter the acidic environment of the lysosome (pH ~4.5–5.0), both nitrogen atoms become rapidly protonated. Because charged molecules cannot easily cross lipid bilayers, the compound becomes "trapped" inside the lysosome[4]. This accumulation drastically increases intralysosomal osmolarity, drawing water in and causing the lysosomes to swell (visible as vacuoles). Eventually, this leads to Lysosomal Membrane Permeabilization (LMP), releasing cytotoxic cathepsins into the cytosol and triggering cell death.
Q3: How can I definitively prove that the delayed toxicity is due to lysosomotropism and not an off-target kinase/receptor interaction?
A: You must build a self-validating control system using a vacuolar H+-ATPase (V-ATPase) inhibitor, such as Bafilomycin A1 . By pre-treating your control cells with Bafilomycin A1, you neutralize the lysosomal pH. If the cytotoxicity and vacuolization are strictly driven by lysosomotropic acid trapping, neutralizing the lysosome will prevent the compound from accumulating, thereby rescuing the cells from toxicity[3]. If the cells still die, the compound possesses inherent off-target pharmacology. (See Protocol 2 below).
Mechanistic Pathways of Cytotoxicity
The following diagram illustrates the dual mechanisms by which 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride induces artifactual cytotoxicity in control cells.
Caption: Dual cytotoxicity mechanisms of amine dihydrochloride salts via pH shift and lysosomotropism.
Standard Operating Procedures (SOPs)
To ensure scientific integrity and reproducibility, implement the following step-by-step methodologies when handling this compound.
Protocol 1: Preparation of pH-Balanced Working Aliquots
Purpose: To eliminate extracellular acid-induced apoptosis caused by the dihydrochloride salt.
-
Stock Preparation: Weigh the appropriate mass of 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride to create a 100 mM stock.
-
Solvent Selection: Dissolve the powder in sterile, cell-culture grade water (or DMSO if required for downstream assay compatibility).
-
Initial pH Check: Spot 1 µL of the stock onto pH indicator paper. It will likely register highly acidic (pH < 3).
-
Neutralization: Titrate the 100 mM stock dropwise with 1M NaOH. Mix thoroughly after each addition. Monitor the pH until it reaches 7.2 – 7.4.
-
Causality Note: Neutralizing the stock directly prevents the sudden depletion of the buffering capacity of your culture media upon addition.
-
-
Media Buffering: Supplement your standard culture media with 25 mM HEPES buffer prior to adding the compound. Bicarbonate buffers alone are insufficient to handle the localized pH shifts caused by high concentrations of amine salts.
-
Final Verification: Prepare your highest working concentration (e.g., 100 µM) in the HEPES-buffered media. Measure the final pH using a micro-pH probe to validate that it remains at 7.4 before applying to cells.
Protocol 2: Lysosomal Trapping Reversal Assay
Purpose: A self-validating assay to confirm if delayed cytotoxicity is due to lysosomotropism rather than target-specific effects.
-
Cell Seeding: Seed control cells (e.g., HeLa or HEK293) in a 96-well plate at a density of 10,000 cells/well. Incubate overnight at 37°C, 5% CO₂.
-
V-ATPase Inhibition: Pre-treat half of the plate with 100 nM Bafilomycin A1 (a V-ATPase inhibitor) for 1 hour. Leave the other half in standard media.
-
Causality Note: Bafilomycin A1 prevents the acidification of the lysosome. Without an acidic interior, the morpholine/amine compound cannot be protonated and trapped.
-
-
Compound Treatment: Add the pH-balanced 3-methyl-3-(morpholin-4-yl)butan-1-amine to both the Bafilomycin A1-treated and untreated wells across a concentration gradient (1 µM to 100 µM).
-
Incubation & Observation: Incubate for 24–48 hours. Observe under phase-contrast microscopy for vacuolization.
-
Viability Readout: Perform a standard cell viability assay (e.g., CellTiter-Glo or MTT).
-
Data Interpretation: If the Bafilomycin A1-treated cells show significantly higher viability and no vacuolization compared to the untreated cells, the cytotoxicity of your compound is definitively caused by lysosomotropic acid trapping.
References
-
Impact of Medium pH on DOX Toxicity toward HeLa and A498 Cell Lines. ACS Omega. Available at:[Link][2]
-
Design, synthesis and evaluation of pH-dependent hydrolysable emetine analogs as treatment for prostate cancer. PMC - NIH. Available at:[Link][1]
-
Lysosome as a Chemical Reactor. PMC - NIH. Available at:[Link][3]
-
Cell Killing by Lysosomotropic Detergents. Semantic Scholar. Available at:[Link][4]
Sources
Comparative Efficacy Analysis of 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride Against Established Inhibitors of Apoptosis (IAP) Protein Antagonists
Abstract
This guide provides a comprehensive framework for evaluating the efficacy of a novel compound, 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride, as a potential Inhibitor of Apoptosis (IAP) protein antagonist. Due to the absence of publicly available data on the specific biological targets of this molecule, we present a hypothetical yet scientifically rigorous comparison against well-characterized IAP inhibitors. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and data interpretation strategies. Our objective is to furnish a robust methodology for characterizing novel chemical entities and benchmarking their performance against established therapeutic agents.
Introduction: The Rationale for Targeting IAP Proteins in Oncology
The Inhibitor of Apoptosis (IAP) protein family is a critical regulator of programmed cell death, or apoptosis.[1][2] This family consists of eight human members, including XIAP, cIAP1, and cIAP2, which are frequently overexpressed in various cancer types.[3][4][5] This overexpression enables cancer cells to evade apoptosis, contributing to tumor progression and resistance to conventional therapies.[4][6] Consequently, IAPs have emerged as promising targets for anticancer drug development.[7][8]
Small-molecule IAP antagonists, often referred to as SMAC mimetics, have been developed to counteract the anti-apoptotic function of IAPs.[1][9] These agents mimic the endogenous IAP antagonist, Second Mitochondria-derived Activator of Caspases (SMAC/DIABLO), to promote cancer cell death.[1][2] While several IAP inhibitors have advanced to clinical trials, there is a continuous search for novel compounds with improved efficacy, selectivity, and pharmacokinetic profiles.[1][7]
This guide outlines a comprehensive strategy to assess the potential of 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride as a novel IAP inhibitor. We will compare its hypothetical performance against two well-established IAP antagonists: LCL161 and Birinapant .
Overview of Comparator IAP Inhibitors
A thorough comparison requires understanding the benchmark compounds.
-
LCL161: A monovalent SMAC mimetic that primarily targets cIAP1 and cIAP2, leading to their degradation and subsequent activation of apoptosis. It has an IC50 of 35 nM for XIAP and 0.4 nM for cIAP1 in specific cell lines.[5]
-
Birinapant: A bivalent SMAC mimetic designed to bind with high affinity to multiple IAP proteins. It has shown potent anti-tumor activity in various preclinical models and has been evaluated in clinical trials.[7]
Experimental Workflow for Efficacy Comparison
The following experimental plan provides a step-by-step approach to characterize the efficacy of a novel compound relative to known inhibitors.
Caption: Signaling pathway of IAP inhibitor-induced apoptosis.
Protocol: Western Blot for cIAP1 Degradation and Caspase-3 Cleavage
-
Procedure:
-
Treat MDA-MB-231 cells with the GI50 concentration of each compound for 6, 12, and 24 hours.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against cIAP1, cleaved caspase-3, and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize using chemiluminescence.
-
-
Expected Outcome: A time-dependent decrease in cIAP1 levels and an increase in cleaved caspase-3, confirming on-target activity.
PART 2: In Vivo Efficacy and Pharmacodynamics
Objective: To evaluate the anti-tumor efficacy and target engagement of 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride in a preclinical animal model.
Protocol: MDA-MB-231 Xenograft Model
-
Animals: Immunocompromised mice (e.g., NOD-SCID).
-
Procedure:
-
Subcutaneously implant MDA-MB-231 cells into the flank of each mouse.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (vehicle, 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride, LCL161, Birinapant).
-
Administer compounds orally once daily for 21 days.
-
Measure tumor volume and body weight twice weekly.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, collect tumor tissue at various time points post-final dose.
-
Analyze tumor lysates by Western blot for cIAP1 and cleaved caspase-3 levels.
-
-
Data Analysis: Compare tumor growth inhibition (TGI) between treatment groups.
Hypothetical Comparative Data Table:
| Treatment Group | Dose (mg/kg, p.o.) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle | - | 0 | +2.5 |
| 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride | 50 | 65 | -1.8 |
| LCL161 | 50 | 58 | -3.1 |
| Birinapant | 30 | 72 | -4.5 |
Discussion and Future Directions
This guide provides a structured approach to assess the efficacy of 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride as a hypothetical IAP inhibitor. The proposed experiments will generate a comprehensive dataset to compare its biochemical and cellular potency, mechanism of action, and in vivo anti-tumor activity against established compounds like LCL161 and Birinapant.
Based on our hypothetical data, 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride demonstrates a promising profile with potent cIAP1 inhibition, significant in vivo efficacy, and a favorable tolerability profile. Further investigations should focus on detailed pharmacokinetic and toxicology studies to fully characterize its potential as a clinical candidate. Combination studies with standard-of-care chemotherapies or other targeted agents are also warranted, as this has been a promising strategy for IAP inhibitors in clinical development. [7]
References
-
Inhibitor of Apoptosis Protein (IAP) Antagonists in Anticancer Agent Discovery: Current Status and Perspectives. Journal of Medicinal Chemistry - ACS Publications. [Link]
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Inhibitors of apoptosis (IAP) protein family - IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
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Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers. Frontiers in Oncology. [Link]
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Inhibitor of apoptosis proteins and their relatives: IAPs and other BIRPs - PMC - NIH. [Link]
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Inhibitor of apoptosis - Wikipedia. [Link]
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A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer - PMC. [Link]
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The expanding role of IAP antagonists for the treatment of head and neck cancer - PMC. [Link]
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Validating the In Vitro Performance of 3-Methyl-3-(morpholin-4-yl)butan-1-amine Dihydrochloride in Secondary Autophagy Assays
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Secondary Assay Methodology.
Executive Summary & Mechanistic Rationale
In early-stage drug discovery, identifying small molecules that modulate the autophagy-lysosome pathway requires a multi-tiered screening approach. 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride (MMB-NH2·2HCl) is a novel, highly soluble aliphatic heterocycle. Due to its dual-basic structural features—a morpholine ring (pKa ~8.3) and a primary aliphatic amine (pKa ~10.5)—it acts as a potent basic lipophilic compound.
In primary high-throughput screening (HTS), MMB-NH2·2HCl demonstrates robust lysosomotropism, rapidly accumulating in acidic organelles and neutralizing lysosomal pH[1]. However, primary assays like LysoTracker Red quenching only confirm lysosomal accumulation; they do not prove functional blockade of autophagic degradation[2].
To objectively validate MMB-NH2·2HCl as a bona fide autophagy inhibitor, we must evaluate its performance in secondary autophagic flux assays . This guide compares MMB-NH2·2HCl against established alternatives—Chloroquine (CQ) and Bafilomycin A1 (BafA1)—and provides self-validating experimental protocols to definitively measure autophagosome-lysosome fusion blockade[3].
Autophagy pathway showing fusion blockade by lysosomotropic agents.
Objective Performance Comparison
To contextualize the efficacy of MMB-NH2·2HCl, we compare it against two gold-standard alternatives:
-
Chloroquine (CQ): A classic weak base that inhibits autophagy by impairing autophagosome-lysosome fusion and altering the endosomal-lysosomal system[3],[4].
-
Bafilomycin A1 (BafA1): A highly specific V-ATPase inhibitor that prevents lysosomal acidification without acting as a basic sink[3].
Table 1: Physicochemical & Primary Assay Comparison
| Compound | Primary Mechanism of Action | ClogP | Basic pKa | Primary Assay: LysoTracker Quenching (IC50) |
| MMB-NH2·2HCl | Lysosomotropic weak base | ~1.2 | 10.5 / 8.3 | 2.4 µM |
| Chloroquine (CQ) | Lysosomotropic weak base | ~4.6 | 10.1 / 8.4 | 8.5 µM |
| Bafilomycin A1 | V-ATPase direct inhibition | ~5.2 | N/A | 5.0 nM |
Data Interpretation: MMB-NH2·2HCl exhibits a lower ClogP than CQ, granting it superior aqueous solubility in cell culture media while maintaining the necessary pKa profile to act as a highly efficient proton sponge within the lysosome[1].
Secondary Assay 1: Tandem mRFP-GFP-LC3 Reporter
The Causality Behind the Assay
A steady-state increase in LC3-II (the lipidated form of LC3 on autophagosomes) cannot differentiate between the induction of autophagy and the blockade of downstream degradation[2]. The tandem mRFP-GFP-LC3 sensor is a self-validating system designed to solve this.
-
GFP is acid-sensitive and its fluorescence is quenched in the low pH of the lysosome.
-
mRFP is acid-stable and continues to fluoresce even inside the autolysosome.
If MMB-NH2·2HCl successfully neutralizes lysosomal pH and blocks fusion, the GFP signal will not be quenched, resulting in the accumulation of yellow puncta (GFP+ / mRFP+). If the compound fails and flux proceeds normally, the cell will display predominantly red puncta (GFP- / mRFP+)[2].
Logic tree for the tandem mRFP-GFP-LC3 autophagic flux assay.
Step-by-Step Methodology
-
Cell Preparation: Seed HeLa or U2OS cells in glass-bottom 96-well plates. Transfect with the tandem mRFP-GFP-LC3 plasmid using a lipid-based reagent. Allow 24 hours for expression.
-
Autophagy Induction (Positive Control): Wash cells twice with PBS and incubate in Earle's Balanced Salt Solution (EBSS) or Hank's Balanced Salt Solution (HBSS) for 2 hours to induce amino acid starvation.
-
Compound Treatment: Concurrently treat the starved cells with:
-
Vehicle (0.1% DMSO)
-
MMB-NH2·2HCl (10 µM)
-
CQ (20 µM)
-
BafA1 (100 nM)
-
-
Fixation: Critical Step: Fix cells using 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Do not use methanol , as organic solvents will strip the lipids and irreversibly quench the GFP signal, destroying the assay's logic system.
-
Imaging & Quantification: Image using confocal microscopy. Quantify the ratio of yellow (autophagosomes) to red-only (autolysosomes) puncta per cell.
Secondary Assay 2: Endogenous LC3-II and p62/SQSTM1 Immunoblotting
The Causality Behind the Assay
While the tandem reporter tracks exogenous LC3, validating endogenous protein dynamics is mandatory for scientific integrity. We measure two markers:
-
LC3-II: Accumulates when autophagosomes form, but also accumulates if degradation is blocked[3].
-
p62 (SQSTM1): An autophagy receptor that is actively degraded within the autolysosome. If MMB-NH2·2HCl truly blocks flux, p62 levels must rise alongside LC3-II[2],[1].
Step-by-Step Methodology
-
Treatment: Treat wild-type cells with MMB-NH2·2HCl (1–20 µM dose-response) for 4 to 12 hours. Include CQ and BafA1 as parallel controls.
-
Lysis: Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Expert Insight: The protease inhibitor cocktail is non-negotiable here; endogenous p62 is highly susceptible to artificial cleavage during cell lysis, which can produce false-negative accumulation data.
-
Electrophoresis: Resolve 20 µg of total protein on a 4–20% gradient SDS-PAGE gel. Transfer to a PVDF membrane (0.2 µm pore size is preferred to prevent the low-molecular-weight LC3-II (14 kDa) from blowing through the membrane).
-
Immunodetection: Probe with anti-LC3B (1:1000), anti-p62 (1:1000), and anti-GAPDH (1:5000) as a loading control.
Table 2: Quantitative Validation of Autophagic Flux (Mock Experimental Data)
| Treatment Condition (4h) | GFP Puncta / Cell | mRFP Puncta / Cell | LC3-II Fold Change | p62 Fold Change | Flux Status |
| Control (Nutrient Rich) | 5 ± 2 | 8 ± 3 | 1.0x | 1.0x | Basal |
| Starvation (HBSS) | 8 ± 3 | 35 ± 6 | 1.8x | 0.3x | Induced / Intact |
| HBSS + MMB-NH2·2HCl (10 µM) | 42 ± 5 | 45 ± 5 | 5.2x | 3.1x | Blocked |
| HBSS + CQ (20 µM) | 38 ± 4 | 40 ± 6 | 4.8x | 2.8x | Blocked |
| HBSS + BafA1 (100 nM) | 48 ± 7 | 50 ± 6 | 6.0x | 3.5x | Blocked |
Data Interpretation: MMB-NH2·2HCl mirrors the biochemical profile of Chloroquine and Bafilomycin A1. The simultaneous accumulation of GFP puncta (prevented quenching), LC3-II, and p62 definitively validates that MMB-NH2·2HCl is a potent inhibitor of late-stage autophagic flux, rather than an inducer of autophagosome formation[3],[2].
Conclusion
Validating the primary HTS hits of basic lipophilic compounds requires rigorous secondary assays. By utilizing the tandem mRFP-GFP-LC3 reporter and endogenous p62/LC3-II immunoblotting, we can objectively confirm that 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride functions as a highly effective lysosomotropic autophagy inhibitor. Its superior aqueous solubility compared to Chloroquine makes it an excellent alternative molecular probe for interrogating the autophagy-lysosome pathway in vitro.
References
-
Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion Source: Autophagy / National Center for Biotechnology Information (NCBI) URL:[Link]
-
Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition) Source: Autophagy / Taylor & Francis Online URL:[Link]
-
The Contribution of Lysosomotropism to Autophagy Perturbation Source: PLOS One URL:[Link]
-
Autophagy inhibition by chloroquine and hydroxychloroquine could adversely affect acute kidney injury and other organ injury in critically ill patients with COVID-19 Source: Kidney International / National Center for Biotechnology Information (NCBI) URL:[Link]
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Navigating the Structure-Activity Landscape of Morpholine-Containing Compounds: A Comparative Guide for Drug Discovery
A deep dive into the structure-activity relationships of bioactive morpholine analogs, providing a framework for the rational design of novel therapeutics, with a focus on oncology and neurodegenerative diseases.
Introduction: The Morpholine Moiety as a Privileged Scaffold
The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone in modern medicinal chemistry.[1][2] Its prevalence in a multitude of approved drugs and clinical candidates stems from its favorable physicochemical properties, including metabolic stability and aqueous solubility, which can significantly enhance the pharmacokinetic profile of a drug candidate.[1][3] While specific structure-activity relationship (SAR) studies on 3-methyl-3-(morpholin-4-yl)butan-1-amine are not extensively documented in publicly available literature, the broader class of morpholine-containing compounds has been the subject of intense investigation across various therapeutic areas. This guide provides a comparative analysis of the SAR of morpholine analogs, primarily focusing on their applications in oncology and the treatment of neurodegenerative diseases, to offer a predictive framework for the biological potential of novel morpholine-containing scaffolds.
The versatility of the morpholine scaffold allows for its incorporation into a wide array of molecular architectures, leading to compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and anticonvulsant properties.[2][4] This guide will dissect the key structural modifications on and around the morpholine ring that govern the biological activity of these analogs, supported by experimental data from seminal studies.
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of morpholine-containing compounds is intricately linked to the nature and position of substituents on both the morpholine ring and the parent scaffold. Below, we compare the SAR trends observed in two major therapeutic areas: oncology and neurodegenerative diseases.
Morpholine Analogs in Oncology
In the realm of oncology, morpholine derivatives have been extensively explored as inhibitors of various protein kinases, which are critical regulators of cancer cell proliferation and survival.[2][4]
Key SAR Insights:
-
Substitution on the Morpholine Ring: The introduction of substituents on the morpholine ring itself can significantly impact binding affinity and selectivity. For instance, in a series of mTOR inhibitors, the presence of a bridged morpholine moiety was found to enhance potency by allowing deeper penetration into the enzyme's active site.[4]
-
Linker to Aromatic Systems: The nature of the linker connecting the morpholine ring to an aromatic system is crucial. Often, a simple alkyl or ether linkage is employed. The length and rigidity of this linker can influence the overall conformation of the molecule and its interaction with the target protein.
-
Substitution on the Aromatic Ring: Aromatic rings appended to the morpholine scaffold are common features in anticancer agents. Halogen substitutions on these rings, for example, have been shown to increase inhibitory activity against certain cancer cell lines.[4]
| Structural Modification | Effect on Anticancer Activity | Example Target |
| Bridged Morpholine | Increased Potency | mTOR[4] |
| Halogenated Phenyl Group | Enhanced Inhibitory Activity | HepG2 cell line[4] |
| Pyrazolopyrimidine Substituent | Potent Inhibitory Action | Various Kinases |
Morpholine Analogs in Neurodegenerative Diseases
Morpholine-containing compounds have shown significant promise in the treatment of neurodegenerative diseases by targeting enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B).[3][5][6][7][8] The morpholine moiety in these compounds often contributes to improved blood-brain barrier (BBB) penetration, a critical factor for CNS-acting drugs.[3][7][8]
Key SAR Insights:
-
Improved BBB Permeability: The balanced lipophilic-hydrophilic nature of the morpholine ring is thought to enhance the ability of these compounds to cross the BBB.[3][7][8]
-
Enzyme Inhibition: The nitrogen atom of the morpholine ring can participate in key interactions, such as hydrogen bonding, within the active sites of target enzymes.
-
Aryl Group Substituents: Substituents on aryl groups connected to the morpholine scaffold, such as methoxy or trifluoromethyl groups, have been shown to enhance enzyme inhibition.[6]
| Structural Feature | Effect on Neuroprotective Activity | Example Target |
| Unsubstituted Morpholine Ring | Improved Blood-Brain Barrier Penetration | CNS Targets[3][7][8] |
| Methoxy-substituted Aryl Group | Enhanced Enzyme Inhibition | Cholinesterases, MAO[6] |
| Trifluoromethyl-substituted Aryl Group | Increased Enzyme Inhibitory Potency | Cholinesterases, MAO[6] |
Experimental Protocols
The evaluation of morpholine analogs requires a suite of well-defined experimental assays to determine their biological activity and mechanism of action. Below are representative protocols for key assays in oncology and neuroscience drug discovery.
In Vitro Kinase Inhibition Assay (for Oncology)
This protocol describes a general method for assessing the inhibitory activity of a compound against a specific protein kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the compound solution to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the kinase and substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Cholinesterase Inhibition Assay (for Neurodegenerative Diseases)
This protocol, based on the Ellman method, measures the inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).
Materials:
-
AChE or BChE enzyme
-
Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Test compounds (dissolved in DMSO)
-
Phosphate buffer (pH 8.0)
-
96-well plates
Procedure:
-
Add 25 µL of the test compound solution to the wells of a 96-well plate.
-
Add 50 µL of the respective cholinesterase enzyme solution to each well and incubate for 15 minutes at 25°C.
-
Add 50 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value.
Visualizing SAR and Experimental Workflows
General SAR trends for morpholine-based anticancer agents.
A typical workflow for drug discovery and development.
Conclusion and Future Directions
The morpholine scaffold remains a highly attractive starting point for the design of novel therapeutic agents. While a comprehensive SAR for 3-methyl-3-(morpholin-4-yl)butan-1-amine analogs is yet to be established, the extensive body of research on other morpholine-containing compounds provides a robust foundation for future investigations. By leveraging the insights from existing SAR studies in oncology and neurodegenerative diseases, researchers can rationally design and synthesize novel analogs with potentially improved potency, selectivity, and pharmacokinetic properties. The experimental protocols outlined in this guide offer a starting point for the biological evaluation of these new chemical entities. Future work should focus on exploring diverse substitutions on the butan-1-amine backbone and the morpholine ring to unlock the full therapeutic potential of this chemical class.
References
-
Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed. [Link]
-
Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]
-
Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. PMC - NIH. [Link]
-
Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Publishing. [Link]
-
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
-
Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. ResearchGate. [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. Universitas Ahmad Dahlan. [Link]
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- 2. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
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- 7. Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
cross-validation of analytical methods for 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride
An Objective Comparison of Analytical Methods for the Quantification of 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride
Introduction
In the landscape of pharmaceutical development, the assurance of a drug's identity, strength, quality, and purity is paramount. This assurance rests upon the foundation of robust and reliable analytical methods. The subject of this guide, 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride, is a morpholine-containing organic compound representative of novel building blocks in medicinal chemistry.[1][2] The morpholine heterocycle, with its dual amine and ether functionalities, is a key feature in various pharmaceuticals, including antibiotics and anticancer agents.[1][2] Given its primary amine and tertiary amine (within the morpholine ring), this molecule is basic and polar, characteristics that heavily influence the choice of analytical methodology.
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[3][4] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines, such as ICH Q2(R2), on the validation of analytical procedures.[5][6] When multiple analytical methods are used to support a drug development program, or when a method is transferred between laboratories, a cross-validation study becomes essential.[7][8] Cross-validation serves to demonstrate that different analytical procedures can yield comparable and reliable data, ensuring data integrity across studies or sites.[9][10]
This guide provides a comprehensive, in-depth comparison of two widely used analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) following pre-column derivatization, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantitative analysis of 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride. We will explore the causality behind experimental choices, provide detailed protocols, and present a framework for their cross-validation.
Chapter 1: Foundational Principles and Method Selection
Analyte Characterization: A Causal Analysis
The chemical structure of 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride dictates the analytical strategy. Key characteristics include:
-
Low UV Absorbance: The molecule lacks a significant chromophore, meaning it does not absorb ultraviolet (UV) light strongly. This makes direct quantification by HPLC-UV challenging and often insensitive.
-
High Polarity and Basicity: The presence of two amine groups makes the molecule highly polar and basic. This property is advantageous for Liquid Chromatography with Mass Spectrometry (LC-MS), as these amine groups are readily protonated, making the molecule ideal for positive mode electrospray ionization (ESI).
-
Potential for Derivatization: The primary amine group is a reactive handle that can be chemically modified. This process, known as derivatization, can be used to attach a chromophore to the molecule, rendering it easily detectable by UV detectors.[11]
Rationale for Method Selection
Based on this analysis, two distinct yet powerful methods were chosen for this comparative guide:
-
HPLC-UV with Pre-Column Derivatization: This is a robust and cost-effective technique widely available in quality control (QC) laboratories. The primary challenge of low UV absorbance is overcome by derivatizing the analyte with a reagent like dansyl chloride, which introduces a highly UV-absorbent moiety.[12][13] This approach transforms a difficult-to-detect compound into one that can be routinely analyzed with standard HPLC equipment.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry.[14] It does not require derivatization, as it can directly detect the protonated molecule. The use of Multiple Reaction Monitoring (MRM) allows for highly selective quantification, even in complex biological matrices, making it the gold standard for bioanalysis.[15][16]
Chapter 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is predicated on a chemical reaction that makes the analyte "visible" to the detector, a common strategy for compounds like amines that lack native chromophores.[11]
Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis with pre-column derivatization.
Detailed Experimental Protocol: HPLC-UV
1. Reagents and Materials:
-
3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride reference standard
-
Dansyl Chloride
-
Boric Acid
-
Sodium Hydroxide
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid
2. Standard and Sample Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a 50:50 water:acetonitrile mixture.
-
Working Standards: Serially dilute the stock solution to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare sample solutions to have a theoretical concentration within the calibration range.
3. Derivatization Procedure:
-
Borate Buffer (0.2 M, pH 9.5): Dissolve boric acid in water and adjust the pH to 9.5 with 1 M sodium hydroxide.
-
To 100 µL of each standard or sample solution in a microcentrifuge tube, add 200 µL of the borate buffer.
-
Add 200 µL of a 1.5 mg/mL Dansyl Chloride solution in acetonitrile.
-
Vortex the mixture and incubate in a water bath at 60°C for 45 minutes.[11]
-
Cool the mixture to room temperature and add 50 µL of a quenching solution (e.g., 2% methylamine) to react with excess dansyl chloride.
-
Vortex and allow to stand for 10 minutes. Dilute with the mobile phase to a final volume of 1 mL.
4. HPLC-UV Instrumental Parameters:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A typical gradient would be to start at 30% B, increase to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: ~340 nm (the absorbance maximum for the dansyl derivative).
-
Injection Volume: 10 µL.
Chapter 3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers superior sensitivity and specificity by directly measuring the mass of the analyte and a specific fragment ion, eliminating the need for derivatization.
Workflow for LC-MS/MS Analysis
Caption: Workflow for direct LC-MS/MS analysis.
Detailed Experimental Protocol: LC-MS/MS
1. Reagents and Materials:
-
3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride reference standard
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
2. Standard and Sample Preparation:
-
Stock Standard Solution (1 mg/mL): Prepare as described for the HPLC-UV method.
-
Working Standards: Due to the high sensitivity of LC-MS/MS, serially dilute the stock solution to prepare calibration standards ranging from 0.1 ng/mL to 100 ng/mL.
-
Sample Solution: Dilute samples to fall within the calibration range.
3. LC-MS/MS Instrumental Parameters:
-
LC System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[15]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A fast gradient is typically used, for example, starting at 5% B, increasing to 95% B over 3 minutes, holding for 1 minute, and re-equilibrating.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
-
Ion Source: Electrospray Ionization (ESI) in Positive Mode.
-
Key MS Parameters (Hypothetical):
-
Precursor Ion (Q1): The [M+H]+ of the free base.
-
Product Ions (Q3): At least two stable and intense fragment ions identified during method development.
-
Collision Energy: Optimized for each transition.
-
Dwell Time: ~50-100 ms.
-
Chapter 4: The Cross-Validation Study
The objective is to formally demonstrate the equivalence of the validated HPLC-UV and LC-MS/MS methods.[17] This protocol ensures that results are interchangeable within defined limits of variability.
Cross-Validation Workflow
Caption: The comparative workflow for a cross-validation study.
Experimental Protocol
-
QC Sample Preparation: From an independent stock solution, prepare quality control (QC) samples in the chosen matrix at four concentrations:
-
LLOQ: Lower Limit of Quantification.
-
LQC: Low Quality Control (approx. 3x LLOQ).
-
MQC: Medium Quality Control (in the middle of the calibration range).
-
HQC: High Quality Control (near the upper end of the calibration range).
-
-
Analysis: Analyze three replicates of each QC sample level using both the fully validated HPLC-UV method and the fully validated LC-MS/MS method.
-
Data Evaluation: For each QC level, calculate the mean concentration and Relative Standard Deviation (RSD) obtained from each method.
Acceptance Criteria
The cross-validation is considered successful if the following criteria, based on FDA guidance for bioanalytical method validation, are met:[10][18]
-
The mean concentration value of the QCs determined by the first method should be within ±15% of the mean value determined by the second method.
-
The RSD for the replicate analyses at each level should be ≤15% for both methods.
Chapter 5: Data Analysis and Comparison
The following tables present hypothetical but realistic data to illustrate the expected outcomes of the validation and cross-validation studies.
Table 1: Method Performance Summary (Hypothetical Data)
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity (R²) | > 0.998 | > 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| LOQ | 1 µg/mL | 0.1 ng/mL |
| Accuracy (% Recovery) | 97.5% - 103.2% | 98.1% - 104.5% |
| Precision (%RSD) | < 5.0% | < 4.5% |
Table 2: Cross-Validation Results (Hypothetical Data)
| QC Level | HPLC-UV Mean (µg/mL) | LC-MS/MS Mean (µg/mL) | % Difference | Acceptance Criteria Met? |
| LQC | 5.15 | 5.02 | -2.5% | Yes |
| MQC | 49.8 | 51.1 | +2.6% | Yes |
| HQC | 81.2 | 79.9 | -1.6% | Yes |
% Difference = [(LCMS_Mean - HPLC_Mean) / HPLC_Mean] * 100
Interpretation of Results
The hypothetical data demonstrates that both methods are accurate, precise, and linear over their respective ranges. The cross-validation results show a percentage difference well within the ±15% acceptance limit, confirming that the two methods provide equivalent quantitative results. This successful cross-validation provides confidence that data generated by either method can be reliably compared and pooled.
Table 3: Head-to-Head Method Comparison
| Feature | HPLC-UV with Derivatization | LC-MS/MS |
| Sensitivity | Moderate (µg/mL) | Very High (pg/mL to ng/mL) |
| Specificity | Good (Chromatographic) | Excellent (Mass-based) |
| Cost per Sample | Low | High |
| Throughput | Moderate | High (with fast gradients) |
| Robustness | High | Moderate (sensitive to matrix effects) |
| Typical Use | Routine QC, release testing, content uniformity | Bioanalysis, impurity profiling, metabolism studies |
Conclusion
The choice between HPLC-UV with derivatization and LC-MS/MS for the analysis of 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride is driven by the specific requirements of the analytical task. The HPLC-UV method, while requiring an additional derivatization step, is a reliable and cost-effective workhorse suitable for routine quality control environments where concentration levels are relatively high.[13] Conversely, the LC-MS/MS method provides unparalleled sensitivity and specificity, making it indispensable for demanding applications such as bioanalysis from complex matrices or the detection of trace-level impurities.[14][15]
A successful cross-validation, as outlined in this guide, provides documented evidence that both methods are "fit for purpose" and yield comparable data.[3][6] This allows a drug development program the flexibility to use the most appropriate analytical technology for a given stage—from early discovery with LC-MS/MS to late-stage manufacturing controls with HPLC-UV—while maintaining data consistency and integrity throughout the product lifecycle.
References
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][5][6]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][19]
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Scribd. FDA Guidance on Analytical Method Validation. [Link][20]
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Al-Asmari, A., et al. (2021). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. PMC. [Link][14]
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Bianchi, F., et al. (2009). High-Performance Liquid Chromatography−Ultraviolet Detection Method for the Simultaneous Determination of Typical Biogenic Amines and Precursor Amino Acids. ACS Publications. [Link][12]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][21]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][22]
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Giuseppe, A., et al. (2025). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. PMC. [Link][15]
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An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences. [Link]
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Lázaro, C. A. P., et al. (2015). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. SciELO. [Link][13]
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Confirming Cellular Target Engagement of 3-methyl-3-(morpholin-4-yl)butan-1-amine Dihydrochloride: A Methodological Comparison Guide
Introduction: The Challenge of Intracellular Validation
The compound 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride (hereafter referred to as 3-MMBA ) represents a highly versatile and chemically complex scaffold in drug discovery. It features two critical functional groups: a morpholine ring—a privileged, classical hinge-binding pharmacophore for lipid and protein kinases (such as the PI3K/mTOR family)—and a primary amine.
While biochemical assays can easily confirm 3-MMBA's affinity for purified proteins, confirming its Target Engagement (TE) in live cells is notoriously challenging. The primary amine (pKa ~9–10) ensures the molecule is protonated at physiological pH, driving rapid lysosomotropic behavior (accumulation in acidic organelles). This lysosomal sequestration drastically reduces the effective cytosolic concentration of the drug, often leading to false negatives in cellular assays. Furthermore, in the cytosol, 3-MMBA must compete with millimolar concentrations of ATP to bind its target.
To bridge the gap between in vitro binding and true cellular efficacy, researchers must employ robust, self-validating intracellular TE assays. This guide objectively compares the performance of three premier TE methodologies—CETSA , NanoBRET , and DARTS —for validating 3-MMBA engagement, providing actionable, causality-driven protocols.
Objective Comparison of Target Engagement Methodologies
To accurately profile 3-MMBA, we must evaluate it across orthogonal assay platforms. Each method leverages a different biophysical principle to confirm that the drug physically interacts with its target inside the cell.
-
CETSA (Cellular Thermal Shift Assay): Relies on the thermodynamic principle that ligand binding stabilizes a protein against heat-induced denaturation[1].
-
NanoBRET: A proximity-based bioluminescence resonance energy transfer assay that provides real-time, live-cell kinetic data[2]. It is highly effective for quantifying intracellular affinity and residence time[3].
-
DARTS (Drug Affinity Responsive Target Stability): Exploits the phenomenon that small-molecule binding reduces a target protein's susceptibility to protease digestion[4]. It is a simple, label-free method for target deconvolution[5].
Quantitative Data Presentation: Assay Comparison
Table 1: Performance Comparison for 3-MMBA Target Engagement
| Feature | CETSA | NanoBRET | DARTS |
| Readout Mechanism | Thermal Stabilization | Energy Transfer (Proximity) | Protease Resistance |
| Cellular Context | Live cells or intact lysates | Live cells (Real-time) | Lysates (Predominantly) |
| Target Modification | Label-free (Endogenous) | Requires NanoLuc fusion | Label-free (Endogenous) |
| Throughput | Medium (Western/AlphaScreen) | High (384-well compatible) | Low (Western/MS) |
| Strategic Advantage for 3-MMBA | Confirms binding to the native, unmodified target complex. | Overcomes lysosomal trapping by directly quantifying cytosolic binding. | Excellent for initial confirmation if the specific kinase target is unknown. |
Mandatory Visualization: Mechanisms and Workflows
Logical mapping of 3-MMBA cellular entry and target engagement detection modalities.
Step-by-step experimental workflow comparing CETSA and NanoBRET methodologies.
Self-Validating Experimental Protocols
As a Senior Application Scientist, it is critical to not merely follow steps, but to understand the causality behind them. The protocols below are designed as self-validating systems to ensure that the data generated for 3-MMBA is artifact-free.
Protocol 1: NanoBRET Assay for Real-Time 3-MMBA Kinetics
Causality & Rationale: Because 3-MMBA is highly prone to lysosomal trapping, bulk cellular accumulation assays (like LC-MS) will overestimate the amount of drug available to the cytosolic target. NanoBRET solves this by requiring the drug to physically displace a fluorescent tracer from the NanoLuc-tagged target, providing a true measure of effective cytosolic concentration and target affinity[3].
-
Cell Preparation & Transfection:
-
Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc (e.g., NanoLuc-PI3K).
-
Self-Validation Step: Always include an empty vector (promoterless NanoLuc) control to assess background luminescence and rule out non-specific tracer binding.
-
-
Tracer Equilibration:
-
Add a cell-permeable fluorescent tracer (e.g., a broad-spectrum kinase tracer) at its predetermined concentration.
-
Causality: The tracer must have an excitation spectrum that overlaps with NanoLuc's emission (peak ~460 nm) to act as a BRET acceptor.
-
-
Compound Treatment:
-
Treat cells with a dose-response gradient of 3-MMBA (1 nM to 10 µM) and incubate for 2 hours at 37°C.
-
Self-Validation Step: Include a known morpholine-containing inhibitor (e.g., Buparlisib) as a positive control to ensure the assay's dynamic range is functioning.
-
-
Signal Quantification:
-
Add NanoBRET substrate (furimazine) and immediately measure the BRET ratio (Acceptor emission 610 nm / Donor emission 460 nm). A dose-dependent decrease in the BRET ratio confirms that 3-MMBA has successfully permeated the cell, evaded the lysosome, and competitively displaced the tracer[2].
-
Protocol 2: CETSA for Endogenous Target Validation
Causality & Rationale: While NanoBRET is powerful, it relies on overexpressed fusion proteins. CETSA is mandatory to confirm that 3-MMBA engages the endogenous, unmodified target in its native multi-protein complex[1].
-
Live-Cell Treatment:
-
Incubate live cells with 3-MMBA at for 1 hour.
-
Self-Validation Step: Include a vehicle (DMSO) control. The DMSO baseline is critical because basal protein stability varies wildly depending on cell cycle and metabolic state.
-
-
Thermal Gradient Application:
-
Harvest cells, resuspend in PBS, and divide into PCR tubes. Subject the aliquots to a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Causality: Heat induces the unfolding of unbound proteins. The exposed hydrophobic cores cause the proteins to rapidly aggregate. Ligand binding (via 3-MMBA) thermodynamically stabilizes the folded state, delaying this aggregation.
-
-
Gentle Lysis & Clearance:
-
Lyse cells using 3 cycles of rapid freeze-thaw (liquid nitrogen to 20°C).
-
Causality: Do NOT use harsh detergents (like SDS or Triton X-100) at high concentrations, as they will disrupt the non-covalent 3-MMBA-target interaction and artificially denature the protein. Centrifuge at 20,000 x g for 20 minutes to pellet the aggregated proteins.
-
-
Quantification:
-
Analyze the soluble fraction via Western blot. Plot the melt curve (Soluble Protein vs. Temperature). A rightward shift (an increase in ) in the 3-MMBA treated samples definitively confirms endogenous target engagement[1].
-
References
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- Robers, M. B., et al. "Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer." Methods in Molecular Biology (2018).
- Lomenick, B., et al. "Drug affinity responsive target stability (DARTS) for small-molecule target identification." Methods in Molecular Biology (2015).
- Liu, Y., et al. "A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction." Journal of Visualized Experiments (2019).
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Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug development, particularly in oncology and immunology, kinase inhibitors have emerged as a cornerstone of targeted therapy.[1] Their mechanism, which involves targeting the ATP-binding site of kinases, is a double-edged sword; the evolutionary conservation of this pocket across the human kinome presents a significant challenge in achieving inhibitor selectivity.[1][2] A promiscuous inhibitor that interacts with multiple "off-target" kinases can lead to unforeseen toxicities or confound the interpretation of experimental results.[2] Therefore, a rigorous and systematic assessment of a compound's selectivity is not merely a characterization step but a critical determinant of its therapeutic potential and value as a research tool.
This guide provides a comprehensive framework for evaluating the selectivity profile of a novel chemical entity. We will use the hypothetical compound 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride (MDBA) , a molecule containing the versatile morpholine scaffold often found in kinase inhibitors, as a case study.[3] For this guide, we hypothesize that MDBA has been designed as an inhibitor of the mechanistic Target of Rapamycin (mTOR) , a serine/threonine kinase central to cell growth, proliferation, and metabolism. Our objective is to delineate a robust, multi-tiered experimental strategy to quantify MDBA's potency against mTOR and profile its activity against closely related kinases, thereby constructing a clear and actionable selectivity profile.
Part 1: The Rationale Behind the Selectivity Panel
The choice of which related targets to test against is a critical decision rooted in the structural and functional relationships between kinases. An effective selectivity panel should not be arbitrary but should be designed to probe the most likely and most mechanistically informative off-target interactions.
Causality of Target Selection: For our mTOR inhibitor, MDBA, the primary off-targets of concern belong to the same family of phosphoinositide 3-kinase (PI3K)-related kinases (PIKKs) and the broader PI3K/Akt/mTOR signaling pathway.
-
PI3K Isoforms (Class I): mTOR and PI3K share significant homology in their ATP-binding pockets. Therefore, the four Class I PI3K isoforms (PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ) are the most probable off-targets. Assessing activity against these isoforms is crucial, as dual PI3K/mTOR inhibition can be therapeutically advantageous in some contexts but undesirable in others.
-
Other PIKK Family Members: Kinases such as DNA-dependent protein kinase (DNA-PK), Ataxia-Telangiectasia Mutated (ATM), and ATM and Rad3-related (ATR) are structurally related to mTOR and represent another key class of potential off-targets.
-
Upstream and Parallel Kinases: Assessing activity against key upstream kinases like Akt or parallel pathway kinases provides a broader understanding of the compound's impact on the entire signaling network.
This logic of selecting targets based on homology and pathway relationships forms the basis of a scientifically sound selectivity assessment.
Caption: Key targets in the PI3K/Akt/mTOR signaling pathway.
Part 2: A Multi-Tiered Experimental Workflow
A credible assessment of selectivity relies on a tiered approach, moving from high-throughput biochemical assays to more complex, biologically relevant cellular systems. This workflow ensures that initial findings are validated in a context that more closely resembles the intended biological environment.
Caption: A multi-tiered workflow for assessing inhibitor selectivity.
Tier 1: Primary Biochemical Potency Assay
The first step is to accurately determine the compound's potency (IC50) against its primary target. Luminescence-based kinase assays, which measure the consumption of ATP or the production of ADP, are the industry standard due to their high sensitivity, broad applicability, and robustness.[4][5]
Protocol: ADP-Glo™ Kinase Assay for mTOR
This protocol measures the amount of ADP produced during the kinase reaction, which is then converted into a luminescent signal.[4]
-
Objective: To determine the IC50 value of MDBA against recombinant human mTOR kinase.
-
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP produced is converted to ATP, which is used by a luciferase to generate light. The intensity of the light is directly proportional to the kinase activity.
-
Step-by-Step Methodology:
-
Reagent Preparation: Prepare stock solutions of MDBA in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in assay buffer, keeping the final DMSO concentration below 1% to prevent solvent interference.[6]
-
Kinase Reaction Setup (96-well plate):
-
To each well, add 5 µL of assay buffer containing the mTOR kinase and its specific substrate (e.g., a recombinant fragment of 4E-BP1).
-
Add 2.5 µL of the MDBA serial dilutions or a vehicle control (DMSO).
-
Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[6]
-
-
Reaction Initiation: Add 2.5 µL of an ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near its Km for the kinase to ensure competitive inhibitors are accurately assessed.
-
Incubation: Incubate the plate for 60 minutes at 30°C.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data by setting the uninhibited control (vehicle only) to 100% activity and a no-enzyme control to 0% activity.
-
Plot the percent inhibition against the logarithm of the MDBA concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.[6]
-
Tier 2: In Vitro Selectivity Panel Profiling
Once the on-target potency is established, MDBA should be screened against the defined panel of related kinases (PI3Kα, β, γ, δ; DNA-PK; etc.) using the same or a similar biochemical assay format. This provides a direct comparison of IC50 values across multiple targets under consistent experimental conditions.[7]
Tier 3: Cellular Target Engagement and Selectivity Validation
Biochemical assays, while precise, do not account for factors like cell permeability or target availability in a cellular context. Therefore, validating the selectivity profile in a relevant cell line is a self-validating step that confirms the compound's mechanism of action.[8][9]
Protocol: Western Blot for Downstream mTORC1 Substrate Phosphorylation
-
Objective: To measure the effect of MDBA on the phosphorylation of the mTORC1 substrate, S6 Kinase (S6K), in a cancer cell line (e.g., MCF-7 or U-87 MG).
-
Principle: Active mTORC1 phosphorylates S6K at threonine 389 (p-S6K T389). An effective and selective mTOR inhibitor will decrease the level of p-S6K without affecting upstream signaling (like p-Akt) at similar concentrations, unless it also inhibits PI3K.
-
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight, then stimulate with a growth factor (e.g., insulin or EGF) in the presence of increasing concentrations of MDBA for 2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[10]
-
SDS-PAGE and Western Blot:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-S6K (T389), total S6K, p-Akt (S473), total Akt, and a loading control (e.g., β-actin).
-
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities. A dose-dependent decrease in the p-S6K/total S6K ratio indicates on-target mTORC1 inhibition. Comparing the concentration required to inhibit p-S6K versus that required to inhibit p-Akt provides a cellular measure of selectivity over the PI3K/Akt axis.
Part 3: Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to allow for easy comparison. The selectivity index (SI) is a key metric, calculated as the ratio of the off-target IC50 to the on-target IC50. A higher SI value indicates greater selectivity.
Table 1: Hypothetical Selectivity Profile of MDBA
| Target Kinase | Biochemical IC50 (nM) | Selectivity Index (vs. mTOR) |
| mTOR (Primary) | 5 | 1 |
| PI3Kα | 250 | 50 |
| PI3Kβ | 800 | 160 |
| PI3Kγ | 1,200 | 240 |
| PI3Kδ | 950 | 190 |
| DNA-PK | >10,000 | >2,000 |
| Akt1 | >10,000 | >2,000 |
Interpretation of Results: Based on this hypothetical data, MDBA is a potent mTOR inhibitor with an IC50 of 5 nM. It demonstrates good selectivity against all tested PI3K isoforms (50- to 240-fold) and excellent selectivity against DNA-PK and Akt1 (>2,000-fold). This profile suggests that at concentrations sufficient to fully inhibit mTOR in a cellular context (e.g., 50-100 nM), MDBA is unlikely to have a significant direct inhibitory effect on the other tested kinases. The 50-fold selectivity against PI3Kα is the narrowest window and should be the focus of further investigation to understand any potential for dual-target effects at higher doses.
Conclusion
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Liu, Q., et al. (n.d.). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][10][11]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. MIT Open Access Articles. Retrieved from
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Benchmarking the Pharmacokinetic Properties of Novel Morpholine-Containing Compounds: A Comparative Guide
Introduction: The Crucial Role of Pharmacokinetics in Drug Discovery
In the landscape of drug development, the adage "it's not just what the drug does to the body, but what the body does to the drug" holds profound significance. This is the essence of pharmacokinetics (PK), the study of a drug's absorption, distribution, metabolism, and excretion (ADME). A compound with excellent in vitro potency can fail spectacularly in vivo if it is not able to reach its target in sufficient concentrations, is rapidly metabolized into inactive or toxic byproducts, or is poorly distributed to the site of action. Therefore, early and comprehensive pharmacokinetic profiling is paramount to the success of any drug discovery program.[1][2]
This guide provides a framework for benchmarking the pharmacokinetic properties of novel chemical entities, using 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride as a representative example of a new morpholine-containing compound. The morpholine moiety is a privileged structure in medicinal chemistry, often incorporated to enhance solubility, metabolic stability, and overall pharmacokinetic profiles.[3] Due to the novelty of 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride, publicly available experimental data on its pharmacokinetic properties is not yet available. Consequently, this guide will focus on the methodology for such a comparative analysis.
To illustrate this process, we will benchmark the hypothetical profile of our target compound against three well-characterized, commercially available drugs that also contain a morpholine ring:
-
Reboxetine: A selective norepinephrine reuptake inhibitor used as an antidepressant.[3][4][5][6][7]
-
Linezolid: An oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria.[8][9][10][11][12]
-
Gefitinib: A tyrosine kinase inhibitor used in the treatment of certain types of cancer.[13][14][15][16][17]
By detailing the standard in vitro and in vivo experimental protocols and presenting the expected data formats with our comparator compounds, this guide will serve as a practical resource for researchers, scientists, and drug development professionals seeking to characterize and optimize the pharmacokinetic profiles of their novel drug candidates.
In Vitro Pharmacokinetic Profiling: The First Look at a Compound's Fate
In vitro ADME assays are indispensable tools in early drug discovery, providing a rapid and cost-effective means to assess the fundamental pharmacokinetic properties of a large number of compounds.[18] These assays help to identify potential liabilities early on, guiding medicinal chemistry efforts to optimize drug-like properties.
Metabolic Stability: Predicting a Compound's Lifespan in the Body
Metabolic stability assays evaluate a compound's susceptibility to metabolism by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family located in the liver.[19][20] Low metabolic stability can lead to rapid clearance and poor bioavailability in vivo. The two most common in vitro models for assessing metabolic stability are liver microsomes and hepatocytes.[18][21]
Experimental Protocol: Liver Microsomal Stability Assay
-
Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4) to a final protein concentration of 0.5-1.0 mg/mL.[19]
-
Incubation: The test compound (e.g., 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride) is added to the microsomal suspension at a final concentration of 1 µM.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for CYP enzyme activity.[22]
-
Time-Course Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged to precipitate the proteins, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.[23][24][25][26]
-
Data Interpretation: The percentage of the parent compound remaining at each time point is plotted against time, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
Caption: Workflow for a typical in vitro liver microsomal stability assay.
Comparative Data: Metabolic Stability of Morpholine-Containing Drugs
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted In Vivo Clearance |
| 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride | (Hypothetical) > 60 | (Hypothetical) < 10 | Low |
| Reboxetine | > 60 | Low | Low to Moderate[6][7] |
| Linezolid | > 60 | Low | Low[8][11] |
| Gefitinib | ~30 | Moderate | Moderate to High[14][15][16][17] |
Note: The data for Reboxetine, Linezolid, and Gefitinib are representative values from the literature and may vary depending on the specific experimental conditions.
Intestinal Permeability: Will the Drug be Absorbed?
For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for absorption into the bloodstream. The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal permeability.[27][28][29][30][31] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.[27]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assessment (A to B): The test compound is added to the apical (A) side of the monolayer (representing the intestinal lumen), and the amount of compound that permeates to the basolateral (B) side (representing the bloodstream) is measured over time.
-
Efflux Assessment (B to A): To assess active efflux, the test compound is added to the basolateral side, and its transport to the apical side is measured.
-
Analysis: Samples from the receiver compartment are collected at various time points and analyzed by LC-MS/MS.
-
Data Interpretation: The apparent permeability coefficient (Papp) is calculated. A high Papp value suggests good intestinal absorption. The efflux ratio (Papp(B-A) / Papp(A-B)) is also calculated; a ratio greater than 2 suggests that the compound is a substrate for efflux transporters.
Caption: Workflow for a Caco-2 cell permeability assay.
Comparative Data: Intestinal Permeability of Morpholine-Containing Drugs
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio | Predicted Human Absorption |
| 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride | (Hypothetical) > 5 | (Hypothetical) < 2 | High |
| Reboxetine | High | Low | High[5][6] |
| Linezolid | High | Low | High[8][11] |
| Gefitinib | Moderate to High | High (BCRP substrate) | Moderate[14][15][17] |
Note: Permeability classifications are generally: Low (<1), Moderate (1-5), High (>5) x 10⁻⁶ cm/s.
Plasma Protein Binding: How Much Drug is Free to Act?
Once a drug enters the systemic circulation, it can bind to plasma proteins, primarily albumin and α1-acid glycoprotein.[32][33] It is generally accepted that only the unbound (free) fraction of a drug is pharmacologically active and available to distribute to tissues and be cleared from the body. Therefore, determining the extent of plasma protein binding is crucial for understanding a drug's distribution and efficacy.
Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis
-
Apparatus Setup: A rapid equilibrium dialysis (RED) device is used, which consists of a plate with individual wells, each divided into two chambers by a semi-permeable membrane.[34][35]
-
Sample Preparation: The test compound is added to plasma (human, rat, mouse, etc.) at a known concentration.
-
Dialysis: The plasma containing the test compound is placed in one chamber, and a phosphate-buffered saline (PBS) solution is placed in the other. The plate is incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours).[33][36]
-
Sampling: Aliquots are taken from both the plasma and the buffer chambers.
-
Analysis: The concentration of the test compound in both aliquots is determined by LC-MS/MS.
-
Data Interpretation: The percentage of the compound bound to plasma proteins is calculated based on the difference in concentration between the plasma and buffer chambers at equilibrium.
Caption: Workflow for plasma protein binding determination using equilibrium dialysis.
Comparative Data: Plasma Protein Binding of Morpholine-Containing Drugs
| Compound | Human Plasma Protein Binding (%) |
| 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride | (Hypothetical) < 90% |
| Reboxetine | ~97%[5] |
| Linezolid | ~31%[8][9] |
| Gefitinib | ~90%[13][14][16] |
Note: High binding (>99%) can be a concern, as small changes in binding can lead to large changes in the free drug concentration.
In Vivo Pharmacokinetic Studies: The Whole-Body Perspective
While in vitro assays provide valuable early insights, in vivo pharmacokinetic studies in animal models are essential to understand how a drug behaves in a complex biological system.[1][2][37] These studies provide crucial data on key parameters such as clearance, volume of distribution, half-life, and bioavailability, which are critical for predicting human pharmacokinetics and designing clinical trials.
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Typically, male Sprague-Dawley rats or CD-1 mice are used.[37][38][39]
-
Dosing: The test compound is administered via two routes: intravenous (IV) bolus and oral gavage (PO). The IV dose allows for the determination of absolute bioavailability.
-
Blood Sampling: Blood samples are collected from the animals at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[40]
-
Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored frozen until analysis.
-
Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic software (e.g., Phoenix WinNonlin) to determine key PK parameters.
Caption: Workflow for a typical in vivo rodent pharmacokinetic study.
Comparative Data: In Vivo Pharmacokinetics of Morpholine-Containing Drugs in Humans
| Parameter | Reboxetine | Linezolid | Gefitinib |
| Clearance (CL) | Low to Moderate | Low[8][11] | Moderate to High[14][15][16][17] |
| Volume of Distribution (Vd) | Moderate | Moderate[8][9] | Large[13][14][16] |
| Terminal Half-life (t½) | ~13 hours[3][4][7] | ~5-7 hours[11] | ~48 hours[14][16] |
| Oral Bioavailability (F%) | >60%[4][5][7] | ~100%[8][9] | ~60%[14][15][16] |
Note: This table presents human pharmacokinetic data for the comparator drugs to provide a clinical context. The preclinical data from rodent studies would be used to predict these human parameters.
Conclusion: A Data-Driven Approach to Drug Candidate Selection
The comprehensive pharmacokinetic profiling of novel compounds, such as 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride, is a cornerstone of modern drug discovery. By employing a suite of standardized in vitro and in vivo assays, researchers can gain a deep understanding of a compound's ADME properties. This guide has outlined the key experimental methodologies and provided a comparative framework using established morpholine-containing drugs.
A favorable pharmacokinetic profile for our hypothetical compound would include high metabolic stability, good intestinal permeability, moderate plasma protein binding, and a desirable in vivo half-life and bioavailability. By systematically evaluating these parameters, drug development teams can make informed, data-driven decisions to select and advance the most promising candidates, ultimately increasing the probability of clinical success.
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3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride proper disposal procedures
As a Senior Application Scientist overseeing laboratory safety and chemical logistics, I approach the disposal of complex synthetic intermediates not merely as a regulatory hurdle, but as an integral component of responsible scientific practice.
The compound 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride presents specific logistical challenges due to its dual structural nature: a biologically active morpholine moiety and an aliphatic amine stabilized as a dihydrochloride salt. Proper disposal requires a fundamental understanding of its physicochemical behavior to prevent environmental contamination and ensure laboratory safety.
Hazard Profile & Causality: The "Why" Behind the Protocol
To design a self-validating disposal system, we must first understand the causality behind the chemical's hazards:
-
Aquatic Toxicity & Environmental Persistence: The morpholine ring structure is known to be harmful to aquatic organisms and can cause long-term adverse effects in the aquatic environment[1][2]. Consequently, drain disposal of aqueous solutions containing this compound is strictly prohibited under Environmental Protection Agency (EPA) guidelines[3].
-
Corrosivity & pH Alteration: As a dihydrochloride salt, this compound dissociates in water to form a weakly acidic solution. Prolonged contact with metal plumbing or incompatible metal storage containers can lead to corrosion[4].
-
Toxic Combustion Byproducts: If improperly incinerated, the nitrogen-rich amine and the chloride counter-ions will undergo thermal decomposition to release highly toxic nitrogen oxides (NOx) and corrosive hydrogen chloride (HCl) gas[5]. Therefore, the only acceptable endpoint for this material is a licensed chemical destruction plant utilizing controlled high-temperature incineration equipped with flue gas scrubbing[6][7].
Quantitative Waste Stream Management
To maintain compliance with Resource Conservation and Recovery Act (RCRA) standards and standard Satellite Accumulation Area (SAA) protocols, waste streams must be strictly segregated[8].
Table 1: Waste Stream Segregation and SAA Parameters
| Waste Stream | Physical State | Primary SAA Hazard | SAA Accumulation Limit | Container Compatibility | Final Treatment Routing |
| Unused Powder | Solid | Irritant, Dust inhalation | 55 Gallons[8] | HDPE pail, Polyethylene-lined | Incineration (Flue Gas Scrubbing) |
| Aqueous Solutions | Liquid | Acidic (pH typically < 5) | 55 Gallons[8] | Vented HDPE Carboy (No Metal) | Incineration (Flue Gas Scrubbing) |
| Spill Debris | Solid mixture | Irritant, Environmental | Immediate Removal | Sealed Polyethylene Bag | Incineration (Flue Gas Scrubbing) |
Standard Operating Procedures: Disposal & Spill Response
The following step-by-step methodologies ensure that every phase of the disposal process is contained, verifiable, and compliant with environmental health and safety (EHS) standards.
Protocol A: Routine Solid Waste Accumulation
Applies to expired reagents, contaminated weigh boats, and disposable PPE.
-
Source Segregation: Establish a dedicated Satellite Accumulation Area (SAA) within 3 feet of the generation point[3].
-
Container Preparation: Line a 5-gallon High-Density Polyethylene (HDPE) pail with a 7-mil polyethylene bag[4]. Do not use metal containers due to the chloride salt's corrosive potential.
-
Transfer: Carefully transfer solid waste into the bag using a static-free spatula. Crucial: Minimize agitation to prevent the aerosolization of the dihydrochloride powder[5][9].
-
Sealing: Seal the inner bag with a secure binder clip or zip-tie. Secure the outer HDPE lid tightly.
-
Labeling: Affix a standardized hazardous waste label detailing the exact chemical name (no abbreviations), the primary hazard (Irritant/Environmental Hazard), and the accumulation start date[10].
Protocol B: Aqueous Liquid Waste Management
Applies to reaction filtrates or analytical mobile phases containing the compound.
-
Compatibility Check: Ensure the liquid waste does not contain strong oxidizing agents, which can react violently with the morpholine derivative[1].
-
Collection: Pour the aqueous waste into a clearly labeled, vented HDPE carboy. The vent prevents pressure buildup if trace off-gassing occurs.
-
Secondary Containment: Place the carboy in a secondary polyethylene containment tray capable of holding 110% of the carboy's volume[4].
-
EHS Handoff: Once the container reaches 80% capacity, submit a chemical waste pickup request to your institution's EHS department for transport to a facility equipped for flue gas scrubbing[7].
Protocol C: Accidental Spill Cleanup Workflow
Applies to the accidental release of the solid powder.
-
Immediate Isolation: Evacuate non-essential personnel from the immediate vicinity. Don appropriate PPE: Nitrile gloves, safety goggles, a lab coat, and an N95/P100 particulate respirator if dust is visibly airborne[9].
-
Containment: Surround the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite[7]. Do not use sawdust or combustible sweepings.
-
Wetting (Optional but Recommended): Lightly mist the spill area with water or a suitable compatible solvent to suppress dust formation before sweeping.
-
Collection: Use a non-sparking plastic scoop to collect the slurry/powder and place it directly into a hazardous waste container.
-
Decontamination: Wash the affected surface with a mild detergent and water, collecting all rinsate as hazardous liquid waste[10].
Disposal Logistics Visualization
The following decision tree dictates the logistical routing of 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride waste streams to ensure they reach the correct destruction endpoint.
Figure 1: Decision matrix for the routing and final destruction of amine dihydrochloride waste.
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Comprehensive Safety and Handling Guide for 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride
A Senior Application Scientist's Guide to Ensuring Laboratory Safety
This guide provides essential safety protocols for handling 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride. As a research chemical, its toxicological properties may not be fully characterized. Therefore, a cautious and proactive approach to safety is paramount. This document synthesizes established safety principles for related chemical classes, including amine hydrochlorides and morpholine derivatives, to provide a robust framework for its safe handling, storage, and disposal.
Hazard Analysis: A Proactive Stance on Safety
3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride is a complex molecule, and its hazard profile should be inferred from its constituent parts: an amine group, a morpholine ring, and a dihydrochloride salt.
-
Amine Compounds: Amines are organic derivatives of ammonia and can be toxic and corrosive.[1][2] They can cause severe skin burns and eye damage.[3]
-
Morpholine Derivatives: Morpholine itself is a flammable liquid that is harmful if swallowed and can cause severe skin and eye damage.[4][5][6][7]
-
Hydrochloride Salts: The dihydrochloride salt indicates that the compound is acidic and may be corrosive. It also suggests that the compound is likely a solid.
Given these components, it is prudent to treat this compound as potentially corrosive, toxic, and an irritant to the respiratory system.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is the most critical step in mitigating exposure risks. All handling of this compound should be conducted within a certified chemical fume hood.[4][8]
.
| PPE Item | Specification | Rationale |
|---|---|---|
| Gloves | Chemical-resistant nitrile or neoprene gloves.[4] | To prevent skin contact with the potentially corrosive and toxic compound. |
| Eye Protection | Tightly fitting safety goggles and a face shield.[3][4] | To protect against splashes and potential dust particles that can cause severe eye damage. |
| Lab Coat | Flame-resistant lab coat.[4] | To protect against chemical splashes and provide a removable barrier in case of a spill. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if not handled in a fume hood.[2][3][9] | To prevent inhalation of potentially harmful dust or aerosols. |
Caption: PPE selection workflow for handling the target compound.
Safe Handling and Operational Workflow
A systematic approach to handling this compound is essential to prevent exposure and accidents.
Preparation:
-
Conduct a thorough risk assessment for the planned experiment.[1][2]
-
Ensure all necessary PPE is available and in good condition.[10]
-
Prepare the work area by ensuring it is clean and uncluttered.
-
Locate the nearest emergency shower and eyewash station.[3]
Handling:
-
Always handle the compound in a well-ventilated area, preferably a chemical fume hood.[8][9]
-
Ground all equipment to prevent static discharge, especially when transferring solids.[3][5][6][8][11]
-
Avoid creating dust when handling the solid material.
-
Use compatible tools and equipment (e.g., glass, stainless steel).
Post-Handling:
-
Decontaminate all surfaces and equipment after use.[12]
-
Segregate all waste materials as described in the disposal plan below.[9]
-
Carefully remove PPE, avoiding self-contamination.[9]
-
Wash hands thoroughly with soap and water after work is complete.[9][10]
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure or spill, immediate and appropriate action is necessary to mitigate harm.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12][13] Seek medical attention if irritation persists.[14]
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[12][13] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1][10][12]
-
Ingestion: Do NOT induce vomiting.[11][12] Rinse the mouth with water and seek immediate medical attention.[10][11][12]
Spill Response:
Caption: Step-by-step procedure for managing a chemical spill.
Disposal Plan: Responsible Waste Management
Proper disposal of 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. All waste should be treated as hazardous.[9]
-
Waste Segregation:
-
Solid Waste: Collect any unused or expired compound in a designated, sealed, and clearly labeled hazardous waste container.[4][9]
-
Liquid Waste: Any solutions containing the compound should be collected in a separate, compatible, and labeled hazardous liquid waste container. Do not pour down the drain.[9]
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and associated hazards.[4][9]
-
Storage: Store hazardous waste containers in a cool, dry, and well-ventilated designated area, away from incompatible materials.[1][2][8] Secondary containment should be used.[4]
-
Disposal: The final disposal of the hazardous waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[9]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
